Etopofos
Description
Structure
3D Structure
Properties
Molecular Formula |
C29H31O16P-2 |
|---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] phosphate |
InChI |
InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/p-2/t11-,15+,20-,21-,22+,23-,24-,25-,27-,29+/m1/s1 |
InChI Key |
LIQODXNTTZAGID-OCBXBXKTSA-L |
Isomeric SMILES |
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)([O-])[O-])OC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Etopofos: A Comprehensive Technical Guide to a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etopofos (Etoposide Phosphate) is a pivotal chemotherapeutic agent, functioning as a water-soluble prodrug of etoposide (B1684455).[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[1][3][4] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in permanent double-strand breaks that trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][4][5] This guide provides an in-depth exploration of this compound, covering its mechanism of action, pharmacokinetics, clinical efficacy, and the cellular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology and drug development.
Introduction and Chemical Properties
This compound is a semi-synthetic derivative of podophyllotoxin, developed to improve upon the pharmaceutical characteristics of its active form, etoposide.[2][6] The key chemical modification in this compound is the addition of a phosphate (B84403) ester group, which renders the compound highly water-soluble.[2][7] This enhanced solubility overcomes the formulation challenges associated with etoposide, which requires solubilizers like polysorbate 80 and ethanol (B145695) that can cause hypersensitivity reactions.[2][7] Following intravenous administration, this compound is rapidly and completely converted to etoposide by plasma phosphatases.[1][2][7][8] This bioequivalence ensures that the pharmacokinetic and pharmacodynamic profiles of etoposide are maintained.[2][7][9][10][11]
Chemical Structure: 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside], 4'-(dihydrogen phosphate).[6]
Mechanism of Action: Topoisomerase II Inhibition
The cytotoxic effect of this compound is mediated by its active metabolite, etoposide. The process begins with the enzymatic dephosphorylation of this compound in the bloodstream. Etoposide then exerts its anticancer effects by targeting topoisomerase II.
The Role of Topoisomerase II: Topoisomerase II is an essential nuclear enzyme that resolves DNA topological problems, such as supercoiling and tangling, which naturally occur during replication, transcription, and recombination.[12] It functions by creating transient, enzyme-linked double-strand breaks (DSBs) in the DNA, allowing another segment of DNA to pass through the break, before religating the strands.[5][12]
Etoposide's Inhibitory Action: Etoposide does not inhibit the DNA cleavage step. Instead, it acts as a "poison" by stabilizing the covalent intermediate complex formed between topoisomerase II and the cleaved DNA.[1][4][5][13] This ternary complex (Etoposide-Topoisomerase II-DNA) prevents the enzyme from religating the DNA strands.[3][13] When a replication fork collides with this stabilized complex, the transient break is converted into a permanent, lethal double-strand DNA break.[4] The accumulation of these DSBs in rapidly proliferating cancer cells triggers downstream signaling cascades that lead to programmed cell death (apoptosis).[1][4][13]
Pharmacokinetics and Clinical Data
The pharmacokinetic profile of etoposide administered as this compound is bioequivalent to that of standard etoposide formulations.[10][11] Its water-soluble nature allows for more rapid and convenient administration, including as a 5-minute bolus infusion.[2]
Quantitative Data Tables
Table 1: Pharmacokinetic Parameters of Etoposide (following this compound Administration)
| Parameter | Mean Value | Reference |
|---|---|---|
| Terminal Half-Life (t½) | ~7 hours | [10][11] |
| Total Systemic Clearance (CL) | ~17 mL/min/m² | [10][11] |
| Steady-State Volume of Distribution (Vss) | ~7 L/m² | [10][11] |
| Bioavailability (vs. Etoposide) | ~107% (based on AUC) | [10][11] |
| Conversion to Etoposide | Rapid and extensive |[7][8][11] |
Table 2: Clinical Efficacy of this compound in Combination Therapy for Small Cell Lung Cancer (SCLC)
| Parameter | This compound + Cisplatin (B142131) | Etoposide + Cisplatin | P-value | Reference |
|---|---|---|---|---|
| Overall Response Rate | 61% | 58% | 0.854 | [14] |
| Median Time to Progression | 6.9 months | 7.0 months | 0.500 | [15] |
| Median Survival (Extensive Stage) | 9.5 months | 10 months | 0.93 | [15] |
| Median Survival (Limited Stage) | >16 months | 17 months | 0.62 |[15] |
Table 3: IC50 Values of Etoposide in Various Cancer Cell Lines (48h Treatment)
| Cell Line | Cancer Type | Approximate IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 1-5 | [16] |
| A549 | Lung Cancer | 10-30 | [16] |
| MCF-7 | Breast Cancer | 5-15 | [16] |
| Jurkat | T-cell Leukemia | 0.5-2 | [16] |
| U-87 MG | Glioblastoma | 20-50 | [16] |
| HepG2 | Liver Cancer | 30.16 | [13] |
| MOLT-3 | Leukemia | 0.051 |[13] |
Cellular Signaling Pathways
The induction of DNA double-strand breaks by etoposide activates a complex network of cellular signaling pathways, primarily the DNA Damage Response (DDR) and subsequent apoptotic pathways.
DNA Damage Response (DDR)
The cell's primary defense against DSBs is the DDR pathway.[17] DSBs are sensed by the MRN complex (Mre11/Rad50/NBS1), which recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase.[12] ATM then phosphorylates a cascade of downstream targets, including the histone variant H2AX (creating γH2AX) and the tumor suppressor protein p53.[12][18] This cascade amplifies the damage signal, leading to cell cycle arrest to allow time for DNA repair or, if the damage is too severe, the initiation of apoptosis.[12]
Apoptotic Signaling
If DNA damage is irreparable, activated p53 can initiate apoptosis through multiple mechanisms. Etoposide-induced apoptosis is primarily mediated through the mitochondrial (intrinsic) pathway.[19]
-
Transcription-Dependent Pathway: p53 acts as a transcription factor, upregulating pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA.[19]
-
Mitochondrial Permeabilization: Pro-apoptotic proteins translocate to the mitochondria, causing outer membrane permeabilization and the release of cytochrome c.[20][21]
-
Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.[20][21]
-
Execution of Apoptosis: Activated caspase-3 orchestrates cell death by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis.[20][22] A positive feedback loop can exist where caspase-3 cleaves and activates PKCδ, which in turn further processes caspase-3.[20][21]
Mechanisms of Resistance
Resistance to etoposide can develop through several mechanisms, posing a significant clinical challenge.[1]
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (encoded by the mdr1 gene), can actively pump etoposide out of the cancer cell, reducing its intracellular concentration.[1][23]
-
Alterations in Topoisomerase II: Mutations in the topoisomerase II gene can decrease the enzyme's affinity for etoposide or alter its function.[1] A significant decrease in the expression levels of topoisomerase II alpha and beta mRNA has also been observed in resistant clones.[23][24]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly non-homologous end joining (NHEJ), can more efficiently repair the drug-induced DSBs.[12]
-
Altered Cell Death Pathways: Defects in apoptotic signaling, such as mutations in p53 or overexpression of anti-apoptotic BCL-2 family proteins, can render cells resistant to apoptosis induction.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Inhibitors [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of resistance to etoposide and teniposide in acquired resistant human colon and lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Conversion of Etopofos to Etoposide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etopofos (Etoposide Phosphate) is a water-soluble prodrug of the widely used anticancer agent, etoposide (B1684455). Its enhanced solubility addresses the formulation challenges associated with the poorly soluble parent drug. The therapeutic efficacy of this compound is contingent upon its efficient conversion to etoposide, a process primarily mediated by enzymatic hydrolysis of the phosphate (B84403) ester. This technical guide provides an in-depth overview of the in vitro conversion of this compound to etoposide, focusing on the enzymatic pathways, detailed experimental protocols for monitoring this conversion, and quantitative data from relevant studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to design and execute in vitro studies for evaluating the bioactivation of this compound and similar phosphate-containing prodrugs.
The Core Conversion Pathway: Enzymatic Dephosphorylation
The fundamental mechanism driving the conversion of this compound to etoposide is the enzymatic cleavage of the phosphate group, a reaction catalyzed by phosphatases. In biological systems, alkaline phosphatases (APs) are the primary enzymes responsible for this biotransformation.[1][2] this compound, being significantly less cytotoxic than etoposide, relies on this conversion to exert its pharmacological effect.[1] The in vivo conversion is rapid and extensive.[1]
The enzymatic reaction can be summarized as follows:
This compound + H₂O --(Alkaline Phosphatase)--> Etoposide + Inorganic Phosphate
This process is influenced by several factors, including pH, temperature, enzyme concentration, and the presence of inhibitors or activators.
Quantitative Analysis of In Vitro Conversion
The rate and extent of this compound conversion to etoposide can be quantified under various in vitro conditions. The following tables summarize key findings from a study that investigated this conversion in human gastric juice and bile.
Table 1: Conversion of this compound to Etoposide in Human Gastric Juice and Bile
| Biological Medium | pH | This compound Concentration (mg/mL) | Incubation Time (min) | % Conversion to Etoposide (Mean ± SD) |
| Gastric Juice | - | - | 150 | Negligible |
| Bile | 7 | 0.1 | 60 | 22% |
| Bile | 7 | 0.5 | 60 | 10% |
| Bile | 8 | 0.1 | 60 | 78 ± 18% |
| Bile | 8 | 0.5 | 60 | 36 ± 26% |
Data sourced from de Jong et al.[2]
Table 2: Effect of Alkaline Phosphatase Inactivation on this compound Conversion in Human Bile
| Condition | Treatment | % Conversion to Etoposide |
| Control | Untreated Bile | Significant Conversion |
| Heat Inactivation | Bile heated at 65°C overnight | No Conversion |
| Chemical Inhibition | Addition of Disodium Edetate (a chelating agent that inhibits AP) | No Conversion |
Data sourced from de Jong et al.[2]
Experimental Protocols
Protocol for In Vitro Conversion of this compound to Etoposide
This protocol provides a general framework for assessing the enzymatic conversion of this compound to etoposide using a commercially available alkaline phosphatase.
Materials:
-
This compound
-
Etoposide (for standard curve)
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
Tris-HCl buffer (or other suitable buffer, pH 7.0-9.0)
-
Deionized water
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Incubator or water bath
-
HPLC system with UV detector
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of etoposide in a suitable organic solvent (e.g., methanol (B129727) or DMSO) and dilute with the mobile phase for HPLC analysis to create a series of standards for the calibration curve.
-
Prepare a working solution of alkaline phosphatase in the chosen buffer. The final concentration of the enzyme will need to be optimized based on its specific activity.
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl) and adjust the pH to the desired value (e.g., 7.0, 8.0, 9.0).
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the reaction buffer and the this compound stock solution to achieve the desired final substrate concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the alkaline phosphatase working solution. The final reaction volume should be consistent across all experiments.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time points can be taken to determine the reaction rate.
-
Include control reactions:
-
A negative control without the enzyme to assess the chemical stability of this compound under the assay conditions.
-
A control with heat-inactivated enzyme to confirm that the conversion is enzymatic.
-
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at the desired time point by adding a quenching solution that will stop the enzymatic activity (e.g., a strong acid like perchloric acid or by adding a solvent like acetonitrile (B52724) that denatures the enzyme).
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a validated HPLC method to quantify the amount of etoposide formed and the remaining this compound.
-
Protocol for HPLC Quantification of Etoposide and this compound
The following are examples of HPLC methods that can be adapted for the simultaneous quantification of etoposide and this compound. Method parameters may require optimization for specific instrumentation and separation requirements.
Table 3: Example HPLC Methods for Etoposide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil C8 (150 x 4.6 mm, 5 µm)[3] | Phenyl µBondapak (30 cm x 4 mm)[4] | RP Prontosil Kromaplus phenyl (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.5% Acetic Acid in Water: Acetonitrile (75:25 v/v)[3] | 10 µM Ammonium Acetate (pH 5.5) in Methanol:Water:Acetonitrile (50:45:5)[4] | Methanol: 10 mM Ammonium Acetate buffer (pH 3.0) (75:25 v/v)[5] |
| Flow Rate | 0.8 mL/min[3] | 2 mL/min[4] | 2 mL/min[5] |
| Detection | UV at 254 nm[3] | UV at 230 nm[4] | UV at 242 nm and 286 nm[5] |
| Injection Volume | Not specified | Not specified | 20 µL[5] |
| Column Temp. | Not specified | Not specified | Ambient (25°C ± 0.5)[5] |
Sample Preparation for HPLC:
-
As described in the conversion protocol, terminate the enzymatic reaction and centrifuge to remove precipitated proteins.
-
The supernatant can often be directly injected into the HPLC system. If necessary, further dilution with the mobile phase may be required to fall within the linear range of the calibration curve.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.
Determination of Enzyme Kinetic Parameters (K_m_ and V_max_)
Procedure:
-
Set up a series of reactions as described in Protocol 4.1, but vary the concentration of this compound over a wide range (e.g., from 0.1 to 10 times the expected K_m_).
-
Measure the initial reaction velocity (V₀) for each substrate concentration. This is typically done by taking samples at multiple early time points and determining the rate of etoposide formation before substrate depletion becomes significant.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) . This will generate a Michaelis-Menten plot.
-
Determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]).
Conclusion
The in vitro conversion of this compound to etoposide is a critical step in its mechanism of action. This process is efficiently catalyzed by alkaline phosphatases and can be reliably monitored using the protocols outlined in this guide. The provided quantitative data and methodologies will aid researchers in the preclinical evaluation of this compound and other phosphate ester prodrugs, facilitating a deeper understanding of their biopharmaceutical properties and supporting their development as effective therapeutic agents. The ability to accurately assess prodrug conversion in vitro is paramount for predicting in vivo performance and optimizing drug design and delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Etopofos
Executive Summary
This compound (etoposide phosphate) is a water-soluble prodrug of the widely used anticancer agent, etoposide (B1684455).[1] Its primary advantage lies in its improved pharmaceutical characteristics, allowing for more convenient administration and eliminating the need for potentially toxic solubilizing agents required for etoposide.[1] This guide provides a comprehensive technical overview of the critical processes that govern the efficacy of this compound: its conversion to the active moiety, etoposide, and the subsequent cellular uptake and metabolic consequences. Following intravenous administration, this compound undergoes rapid and complete dephosphorylation in the plasma to yield etoposide, which is then responsible for the cytotoxic effects.[2][3] This conversion is a pivotal step, primarily mediated by endogenous phosphatases. The subsequent cellular uptake of etoposide and its interaction with intracellular targets, such as topoisomerase II, are the ultimate determinants of its therapeutic activity.
Metabolism: The Conversion of this compound to Etoposide
The fundamental metabolic step for this compound is its dephosphorylation to the active drug, etoposide. This process is not a typical cellular metabolic event but rather a rapid enzymatic conversion that occurs systemically.
Mechanism of Conversion
This compound is designed as a phosphate (B84403) ester to enhance water solubility.[1] In vivo, this phosphate group is cleaved by ubiquitous enzymes called phosphatases, yielding etoposide and an inorganic phosphate.[2][4] This conversion is remarkably efficient; following intravenous infusion, this compound is often undetectable in plasma within 15 to 60 minutes after the infusion ends, indicating a swift and complete transformation.[5] Studies have specifically implicated alkaline phosphatase (AP), particularly in bile, as a key enzyme in this process, which has relevance for the oral administration route.[6]
Quantitative Analysis of this compound Conversion
The rate and extent of this compound conversion have been quantified both in vitro and in vivo. Pharmacokinetic studies confirm that intravenous this compound is bioequivalent to intravenous etoposide, producing the same exposure to the active drug.[1][3]
| Parameter | Value | Conditions | Reference |
| Plasma Half-Life of this compound | Undetectable 15-60 min post-infusion | In vivo, human plasma | [5] |
| Bioavailability (Etoposide from this compound vs. Etoposide) | 107% (based on AUC) | In vivo, human plasma | [3] |
| In Vitro Conversion (Bile, pH 8) | 78 ± 18% | 60 min incubation, 0.1 mg/mL this compound | [6] |
| In Vitro Conversion (Bile, pH 7) | 22% | 60 min incubation, 0.1 mg/mL this compound | [6] |
| In Vitro Conversion (Gastric Juice) | Negligible | Up to 150 min incubation | [6] |
Table 1: Quantitative Data on the Conversion of this compound to Etoposide.
Cellular Uptake of Etoposide
Following its generation from this compound in the systemic circulation, etoposide must enter cancer cells to exert its effect. The cellular uptake of etoposide, rather than this compound itself, is the critical step for therapeutic activity. While the precise mechanisms for free etoposide are not exhaustively detailed, studies using various formulations provide insight into its cytotoxicity, which is directly linked to uptake.
Mechanisms of Cellular Internalization
The cellular uptake of small molecule drugs like etoposide can occur through passive diffusion or various active transport mechanisms, including endocytosis.[7][8] However, etoposide is a known substrate for efflux pumps like P-glycoprotein (P-gp), which can limit its intracellular accumulation.[9] Much research has focused on using nanocarriers to bypass these resistance mechanisms and enhance intracellular delivery.[9][10][11] These studies demonstrate that encapsulating etoposide in nanoparticles can significantly increase its cytotoxicity, implying enhanced cellular uptake.[11][12]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness and serves as an indirect indicator of cellular uptake and activity. Studies comparing free etoposide with nanoparticle-formulated etoposide consistently show lower IC50 values for the latter, highlighting the impact of enhanced delivery.
| Cell Line | Formulation | IC50 Value (µM) | Reference |
| L1210 (Leukemia) | Free Etoposide | 18.0 | [11] |
| ETO-PLGA-MPEG NP | 4.8 | [11] | |
| DU145 (Prostate Cancer) | Free Etoposide | 98.4 | [11] |
| ETO-PLGA-MPEG NP | 60.1 | [11] | |
| CT-26 (Colorectal Cancer) | Free Etoposide | 9.41 µg/mL (~16 µM) | [13] |
| Folate-Targeted Micelles | 0.49 µg/mL (~0.83 µM) | [13] | |
| C6 (Glioma) | Free Etoposide | 25.2 | [9] |
| Lipid Nanocapsules (LNC) | 2.6 - 8.9 | [9] |
Table 2: Comparative IC50 Values for Etoposide and Nanoparticle Formulations.
Downstream Metabolic Effects of Etoposide
Once inside the cell, etoposide's primary mechanism of action is the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[2] However, recent metabolomics studies have revealed that etoposide treatment also significantly perturbs various intracellular metabolic pathways. In brain cancer cells, treatment with etoposide was shown to alter amino acid metabolism, the urea (B33335) cycle, and purine (B94841) metabolism.[14][15] These findings suggest that the cytotoxic effects of etoposide may be broader than just DNA damage, involving a significant disruption of cellular metabolism.[14]
Key Experimental Protocols
Protocol for In Vitro Conversion of this compound
This protocol is adapted from studies investigating the stability of this compound in biological fluids.[6]
-
Preparation of Media : Obtain human bile and gastric juice. Adjust the pH of the bile to 7.0 and 8.0 using appropriate buffers.
-
Incubation : Dissolve this compound in water to achieve final concentrations (e.g., 0.1 mg/mL and 0.5 mg/mL). Add the this compound solution to the prepared biological fluids and incubate in a water bath at 37°C.
-
Control : To confirm enzymatic activity, inactivate alkaline phosphatase in a control bile sample by heating at 65°C overnight or by adding an AP inhibitor like disodium (B8443419) edetate.
-
Sampling : Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 150 minutes).
-
Analysis : Immediately process the samples for analysis. Quantify the concentration of etoposide in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.[3][6]
Protocol for Quantification of Cellular Uptake
This generalized protocol is based on methodologies for studying the uptake of fluorescently labeled drugs or drug-loaded nanoparticles.[10][16][17]
-
Cell Culture : Seed adherent cancer cells (e.g., SGC7901 or CT-26) onto 6-well plates or glass-bottom dishes at a specific density (e.g., 1-2 x 10^5 cells/well). Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[10][16]
-
Treatment : Prepare solutions of the test article (e.g., etoposide loaded into fluorescently-labeled nanoparticles) and a free-drug control in culture medium.
-
Incubation : Remove the old medium from the cells and add the treatment solutions. Incubate for various time points (e.g., 1, 2, 4, 8 hours) at 37°C.[10]
-
Washing : After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any non-internalized drug or nanoparticles.
-
Qualitative Analysis (Microscopy) : For cells on glass-bottom dishes, fix the cells and stain with a nuclear counterstain (e.g., DAPI). Visualize the intracellular localization of the fluorescent signal using a confocal microscope.[10]
-
Quantitative Analysis (Flow Cytometry) : For cells in 6-well plates, detach the cells using trypsin, wash with PBS, and resuspend in FACS buffer. Analyze the fluorescence intensity of 10,000-20,000 cells per sample using a flow cytometer to quantify uptake.[16]
References
- 1. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of phosphatases on proliferative and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Etoposide nanocarriers suppress glioma cell growth by intracellular drug delivery and simultaneous P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular delivery of etoposide loaded biodegradable nanoparticles: cytotoxicity and cellular uptake studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular uptake of etoposide-loaded solid lipid nanoparticles induces an enhancing inhibitory effect on gastric cancer through mitochondria-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake of etoposide in CT-26 cells of colorectal cancer using folate targeted dextran stearate polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metabolomics Analysis Revealed Significant Metabolic Changes in Brain Cancer Cells Treated with Paclitaxel and/or Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake of Etoposide in CT-26 Cells of Colorectal Cancer Using Folate Targeted Dextran Stearate Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Etopofos in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopofos (etoposide phosphate) is a water-soluble prodrug of the widely used anticancer agent etoposide (B1684455). Developed to overcome the solubility issues and formulation challenges associated with etoposide, this compound is rapidly and extensively converted to its active form, etoposide, in vivo by endogenous phosphatases.[1][2] Understanding the pharmacokinetic profile of this compound and the resulting exposure to etoposide in preclinical animal models is crucial for the non-clinical safety assessment and the design of efficacious dosing regimens for clinical translation. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical species, details the experimental methodologies employed in these studies, and illustrates the relevant biological pathways.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its active metabolite, etoposide, have been characterized in various preclinical animal models. The data consistently demonstrates the rapid and complete conversion of the prodrug.[1][2][3] Below are summarized pharmacokinetic parameters following intravenous administration of this compound.
Beagle Dogs
A study in beagle dogs following a 5-minute intravenous infusion of this compound at doses equivalent to 57, 114, and 461 mg/m² of etoposide provides a detailed insight into the pharmacokinetics of both the prodrug and the active metabolite.
Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs Following Intravenous Administration
| Parameter | 57 mg/m² Etoposide Equivalent | 114 mg/m² Etoposide Equivalent | 461 mg/m² Etoposide Equivalent |
| Cmax (µg/mL) | 1.72 | 7.63 | 40.5 |
| Tmax (hr) | 0.08 | 0.08 | 0.08 |
| AUC (hr·µg/mL) | 0.16 | 0.58 | 4.14 |
| t½ (hr) | 0.11 | 0.12 | 0.17 |
| CL (mL/min/m²) | 5938 | 3257 | 1850 |
| Vss (L/m²) | 52.8 | 31.8 | 24.3 |
Data sourced from a study on the toxicokinetics and toxicodynamics of etoposide phosphate (B84403) in beagle dogs.
Table 2: Pharmacokinetic Parameters of Etoposide (from this compound) in Beagle Dogs Following Intravenous Administration
| Parameter | 57 mg/m² Etoposide Equivalent | 114 mg/m² Etoposide Equivalent | 461 mg/m² Etoposide Equivalent |
| Cmax (µg/mL) | 5.46 | 13.5 | 39.4 |
| Tmax (hr) | 0.08 | 0.08 | 0.08 |
| AUC (hr·µg/mL) | 2.28 | 5.47 | 22.6 |
| t½ (hr) | 1.43 | 1.93 | 2.15 |
| CL (mL/min/m²) | 435 | 342 | 344 |
| Vss (L/m²) | 26.6 | 21.5 | 22.2 |
Data sourced from a study on the toxicokinetics and toxicodynamics of etoposide phosphate in beagle dogs.
Rats
While specific pharmacokinetic data for this compound in rats is limited due to its rapid conversion, extensive data is available for the active metabolite, etoposide. The following table summarizes the pharmacokinetic parameters of etoposide in Sprague-Dawley rats following intravenous administration of a commercial formulation of etoposide. This serves as a relevant proxy for the behavior of etoposide generated from this compound.
Table 3: Pharmacokinetic Parameters of Etoposide in Sprague-Dawley Rats Following Intravenous Administration
| Parameter | 4.2 mg/kg Etoposide |
| Cmax (µg/mL) | 10.2 |
| AUC (µg·h/mL) | 6.5 |
| t½α (min) | 6.6 |
| t½β (min) | 92 |
| CL (mL/min/kg) | 47 |
| Vd (L/kg) | 0.6 |
| MRT (min) | 88 |
Data derived from a study on the pharmacokinetics and tissue distribution of liposomal etoposide in rats.[4]
Mice
Similar to rats, the focus of pharmacokinetic studies in mice has been on the active drug, etoposide. The following data was obtained from a study in Swiss albino mice after intravenous administration of a commercial etoposide solution.
Table 4: Pharmacokinetic Parameters of Etoposide in Swiss Albino Mice Following Intravenous Administration
| Parameter | 10 mg/kg Etoposide |
| AUC₀-ₐ (µg·h/mL) | 12.34 |
| CL (mL/h) | 0.83 |
| MRT (h) | 1.52 |
Data sourced from a study on the pharmacokinetics and tissue distribution of etoposide delivered in a parenteral emulsion.[5]
Experimental Protocols
The following section details the typical methodologies for key experiments in the preclinical pharmacokinetic evaluation of this compound.
Animal Models and Dosing
-
Species: Beagle dogs, Sprague-Dawley rats, and Swiss albino mice are commonly used preclinical species.
-
Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Drug Formulation and Administration: this compound, being water-soluble, is typically dissolved in a suitable aqueous vehicle such as saline for intravenous administration. The administration is often performed as a bolus injection or a short infusion via a cannulated vein (e.g., jugular vein in rats, cephalic vein in dogs).
Blood Sampling
-
Collection: Serial blood samples are collected at predetermined time points post-dose. In smaller animals like rats, blood is often collected via a cannulated artery (e.g., carotid artery) or sparse sampling from the tail vein. In larger animals like dogs, blood is typically drawn from a peripheral vein.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (typically at -20°C or -80°C) until analysis.
Bioanalytical Method for Quantification of this compound and Etoposide
A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and etoposide in plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., acetonitrile) or liquid-liquid extraction. An internal standard is added to the samples prior to extraction to ensure accuracy and precision.
-
Chromatographic Separation: The prepared samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate this compound, etoposide, and the internal standard.
-
Detection:
-
HPLC with UV detection: Detection is performed at a specific wavelength, typically around 280 nm.
-
LC-MS/MS: This method offers higher sensitivity and selectivity. The analytes are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Metabolic Conversion of this compound to Etoposide
Caption: Metabolic conversion of this compound to the active drug, etoposide.
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.
Signaling Pathway of Etoposide's Mechanism of Action
Caption: Simplified signaling pathway of etoposide's mechanism of action.
References
- 1. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetics and tissue distribution of etoposide delivered in parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Etopofos: A Technical Guide to Aqueous Solubility and Stability for Pharmaceutical Scientists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etopofos, a phosphate (B84403) ester prodrug of the widely used anticancer agent etoposide (B1684455), offers a significant advantage in its enhanced aqueous solubility, facilitating easier formulation and administration. This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. Key quantitative data from various studies are summarized in structured tables for ease of reference. Detailed experimental protocols for solubility and stability assessments are provided, alongside visualizations of relevant pathways and workflows to support formulation development and research applications.
Introduction
Etoposide is a potent topoisomerase II inhibitor used in the treatment of various malignancies. However, its poor water solubility presents formulation challenges. This compound (etoposide phosphate) was developed as a water-soluble prodrug to overcome this limitation.[1][2] Upon intravenous administration, this compound is rapidly and completely converted to etoposide by endogenous phosphatases.[2] Understanding the solubility and stability characteristics of this compound in aqueous environments is critical for the development of safe, effective, and stable pharmaceutical formulations.
Aqueous Solubility of this compound
This compound exhibits high solubility in water. While detailed pH-solubility profiles are not extensively published, it is reported to have a solubility of over 100 mg/mL in aqueous solutions. This high solubility allows for the preparation of concentrated solutions, which can be advantageous for intravenous administration, reducing infusion volumes and times.
Table 1: Aqueous Solubility of this compound
| Parameter | Value | Reference |
| Aqueous Solubility | > 100 mg/mL | [1] |
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes. The primary degradation pathway is the hydrolysis of the phosphate ester bond to yield the active drug, etoposide.
Chemical Stability in Intravenous Solutions
Studies have evaluated the stability of this compound in commonly used intravenous diluents, such as 0.9% sodium chloride and 5% dextrose solutions.
Table 2: Stability of this compound in Intravenous Admixtures
| Concentration (as etoposide) | Diluent | Storage Temperature (°C) | Duration | Percent Loss | Reference |
| 0.1 and 10 mg/mL | 0.9% Sodium Chloride or 5% Dextrose | 4 and 23 | 31 days | Little to no loss | [3] |
| 0.1 and 10 mg/mL | 0.9% Sodium Chloride or 5% Dextrose | 32 | 7 days | Little to no loss | [3] |
| 10 and 20 mg/mL | Bacteriostatic Water for Injection | 4 | 31 days | < 4% | [3] |
| 10 and 20 mg/mL | Bacteriostatic Water for Injection | 23 | 31 days | 6-7% | [3] |
Effect of pH and Enzymes on Stability
The conversion of this compound to etoposide is significantly accelerated by enzymes, particularly alkaline phosphatase, which is present in biological fluids like bile. In the absence of enzymes, the hydrolysis of the phosphate ester is pH-dependent.
A study on the conversion of this compound in human gastric juice and bile demonstrated negligible conversion in acidic gastric juice. However, significant conversion to etoposide was observed in bile at alkaline pH.[4]
Table 3: Enzymatic Conversion of this compound to Etoposide in Human Bile (in vitro)
| This compound Concentration | pH | Incubation Time (min) | Percent Converted to Etoposide (mean ± S.D.) | Reference |
| 0.1 mg/mL | 7 | 60 | 22% | [4] |
| 0.5 mg/mL | 7 | 60 | 10% | [4] |
| 0.1 mg/mL | 8 | 60 | 78 ± 18% | [4] |
| 0.5 mg/mL | 8 | 60 | 36 ± 26% | [4] |
Degradation Pathways
The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the phosphate ester to form etoposide. Etoposide itself can then undergo further degradation. Forced degradation studies on etoposide have shown that it is susceptible to hydrolysis under acidic and alkaline conditions, as well as oxidation.[5]
The logical workflow for the degradation of this compound is the initial conversion to etoposide, which can then be subjected to further degradation processes.
Caption: Logical degradation pathway of this compound.
Experimental Protocols
Stability Assessment of this compound in Intravenous Admixtures
Objective: To evaluate the physical and chemical stability of etoposide phosphate solutions in various intravenous diluents.
Methodology: [3]
-
Preparation of Test Samples:
-
Prepare this compound solutions at concentrations of 0.1 and 10 mg/mL (as etoposide) in 0.9% sodium chloride injection and 5% dextrose injection in PVC bags.
-
Prepare this compound solutions at concentrations of 10 and 20 mg/mL (as etoposide) in bacteriostatic water for injection and package in plastic syringes.
-
-
Storage Conditions:
-
Store samples at 4°C, 23°C, and 32°C.
-
-
Sampling Time Points:
-
Perform evaluations initially and at predetermined intervals (e.g., 1, 7, 14, and 31 days).
-
-
Physical Stability Assessment:
-
Visually inspect samples against black and white backgrounds for particulate matter, color change, or haze.
-
Measure turbidity using a turbidimeter.
-
Determine particle content using a particle counter.
-
-
Chemical Stability Assessment:
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.
-
HPLC System: A typical system would include a pump, an autosampler, a UV detector, and a C18 reversed-phase column.
-
Mobile Phase: A suitable mobile phase for the separation of this compound and its degradation products would need to be developed and validated. For the related compound, etoposide, a mobile phase of acetonitrile (B52724) and a phosphate buffer (pH 4.5) has been used.[5]
-
Detection: Monitor the eluent at a suitable UV wavelength (e.g., 283 nm for etoposide).[5]
-
Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Caption: Experimental workflow for stability testing.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
Methodology: (Adapted from protocols for etoposide)[5]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or methanol).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 80°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 80°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with heating.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent drug and any degradation products.
-
Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of the degradation products by determining their mass-to-charge ratio.
-
Caption: Forced degradation study workflow.
Conclusion
This compound is a highly water-soluble prodrug of etoposide, offering significant formulation advantages. It demonstrates good stability in common intravenous solutions under recommended storage conditions. The primary degradation pathway is hydrolysis to etoposide, which is accelerated by alkaline pH and the presence of phosphatases. For optimal stability, formulations should be maintained at a neutral to slightly acidic pH and protected from high temperatures. The provided experimental protocols and visualizations serve as a valuable resource for researchers and formulation scientists working with this important anticancer agent. Further studies are warranted to fully characterize the pH-rate profile of this compound hydrolysis and to definitively identify all potential degradation products under various stress conditions.
References
- 1. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
Etopofos: A Technical Guide to its Discovery, Synthesis, and Clinical Application
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoposide (B1684455), a semi-synthetic derivative of podophyllotoxin, is a cornerstone of chemotherapy regimens for various malignancies, including lung and testicular cancers.[1] Its clinical utility, however, has been hampered by poor water solubility, necessitating formulation in potentially toxic excipients.[2] To address this limitation, Etopofos (etoposide phosphate), a water-soluble prodrug, was developed. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical pharmacology of this compound, intended for professionals in drug development and cancer research.
Discovery and Rationale for Development
The journey to this compound began with the discovery of etoposide's potent antineoplastic properties.[3] Derived from the Mayapple plant (Podophyllum peltatum), etoposide was first synthesized in 1966 and approved for clinical use in 1983.[4][5] It functions as a topoisomerase II inhibitor, inducing DNA strand breaks and triggering cell death in rapidly dividing cancer cells.[1][6]
The primary challenge with etoposide has always been its hydrophobicity. Intravenous formulations required solubilizing agents like polysorbate 80 and ethanol, which are associated with adverse reactions, including hypotension and hypersensitivity.[2] This formulation issue also limited the drug's concentration and administration flexibility.
The development of this compound (BMY-40481) was a strategic response to these challenges.[2] By adding a phosphate (B84403) ester group to the etoposide molecule, researchers created a highly water-soluble prodrug.[7][8] This key modification allows this compound to be formulated in a simple aqueous solution, eliminating the need for noxious solvents.[2] The underlying principle was that endogenous phosphatases in the body would rapidly and completely cleave the phosphate group in vivo, releasing the active etoposide moiety at the site of action.[7][9] This approach promised a safer and more convenient administration profile without compromising the therapeutic efficacy of the parent compound.[2]
Synthesis of this compound
The synthesis of this compound involves the selective phosphorylation of the 4'-hydroxyl group of the phenolic ring of etoposide. Various patented methods exist to achieve this, generally following a multi-step process designed to protect other reactive groups in the molecule during phosphorylation.
A general synthetic strategy involves:
-
Protection of Saccharide Hydroxyls: The hydroxyl groups on the glucose moiety of etoposide are protected to prevent them from reacting during the phosphorylation step. This is often achieved by reacting etoposide with a protecting agent like a halogenoacetyl group.[10]
-
Phosphorylation: The 4'-phenolic hydroxyl group is then phosphorylated. This can be accomplished using a phosphorylating agent such as dibenzyl phosphate in the presence of a coupling agent.
-
Deprotection: Finally, the protecting groups on the saccharide moiety and the phosphate group are removed to yield the final this compound product. This is often done via hydrogenation to remove benzyl (B1604629) protecting groups or by using an amine to remove halogenoacetyl groups.[8][10]
The process is designed to ensure a high yield of the desired C-1''-β anomer, which is the therapeutically active form.[8]
References
- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0652226B1 - Process of preparing etoposide phosphate and etoposide - Google Patents [patents.google.com]
- 9. bms.com [bms.com]
- 10. US5637680A - Process for the preparation of etoposide phosphate and intermediate thereof - Google Patents [patents.google.com]
Etopofos vs. Etoposide: A Technical Guide to Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of Etopofos and its active metabolite, etoposide (B1684455). Etoposide is a potent topoisomerase II inhibitor widely used in chemotherapy, but its poor water solubility presents formulation challenges. This compound, a phosphate (B84403) ester prodrug of etoposide, was developed to overcome this limitation. This document details the molecular structures, mechanism of action, pharmacokinetics, and bioequivalence of these two compounds. It also provides an overview of relevant experimental protocols for their evaluation and visualizes key biological pathways and experimental workflows.
Introduction
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring lignan, and is a cornerstone in the treatment of various malignancies, including small-cell lung cancer, testicular cancer, and lymphomas.[][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[3][4] By stabilizing the covalent complex between topoisomerase II and DNA, etoposide induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[][4]
A significant limitation of etoposide is its poor water solubility, which necessitates the use of potentially toxic solubilizing agents in its intravenous formulation.[5][6] To address this, this compound (etoposide phosphate) was developed as a water-soluble prodrug.[5][7] Following administration, this compound is rapidly and completely converted to etoposide by endogenous phosphatases.[7][8] This guide provides a detailed technical comparison of the molecular and functional characteristics of this compound and etoposide.
Molecular Structure and Physicochemical Properties
The key structural difference between this compound and etoposide is the presence of a phosphate group at the 4'-position of the demethylepipodophyllotoxin moiety in this compound.[9][10] This phosphate ester renders the molecule highly water-soluble.[5][6]
Table 1: Physicochemical Properties of this compound and Etoposide
| Property | This compound (Etoposide Phosphate) | Etoposide |
| Chemical Formula | C29H33O16P | C29H32O13 |
| Molecular Weight | 668.54 g/mol [3] | 588.56 g/mol |
| Water Solubility | High | Low |
| CAS Number | 117091-64-2[3] | 33419-42-0 |
| Appearance | Lyophilized powder[9] | Crystalline powder |
Mechanism of Action and Functional Equivalence
This compound is a prodrug that requires in vivo conversion to its active form, etoposide.[11] Therefore, the mechanism of action of this compound is identical to that of etoposide.[9]
Prodrug Conversion
This compound is rapidly and extensively dephosphorylated by endogenous alkaline phosphatases to yield etoposide.[7][12] This conversion is efficient and occurs systemically following intravenous administration.[13][14] In vitro studies have shown that while conversion in gastric juice is negligible, significant conversion occurs in the presence of bile at pH 7-8 due to the activity of alkaline phosphatase.[12][15]
Inhibition of Topoisomerase II and Induction of DNA Damage
Etoposide exerts its cytotoxic effects by targeting topoisomerase II.[3][4] The enzyme normally introduces transient double-strand breaks in DNA to resolve topological issues during replication and transcription.[3] Etoposide stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the broken DNA.[4][16] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[][4]
The accumulation of DNA double-strand breaks triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[16][17] This response involves the activation of sensor proteins like the ATM kinase, which in turn phosphorylates a variety of downstream targets, including the histone variant H2AX (to form γH2AX) and the tumor suppressor protein p53.[16][17] The activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too extensive, the induction of apoptosis.[3]
Pharmacokinetics and Bioequivalence
Numerous clinical studies have demonstrated that intravenous this compound is bioequivalent to intravenous etoposide.[9][13] Following administration, this compound is rapidly converted to etoposide, resulting in nearly identical plasma concentration-time profiles for etoposide.[8][13]
Table 2: Comparative Pharmacokinetic Parameters of Etoposide after Intravenous Administration of this compound and Etoposide
| Parameter | This compound Administration | Etoposide Administration | Reference |
| Bioavailability (relative to VePesid®) | 103% (Cmax), 107% (AUCinf) | 100% | [13] |
| Terminal Elimination Half-life (t1/2) | ~7 hours | ~7 hours | [13] |
| Steady-State Volume of Distribution (Vss) | ~7 L/m² | ~7 L/m² | [13] |
| Total Systemic Clearance (CL) | ~17 mL/min/m² | ~17 mL/min/m² | [13] |
Data are for etoposide derived from this compound administration.
A randomized crossover study in patients with solid tumors showed that the mean bioavailability of etoposide from this compound was 103% based on Cmax and 107% based on AUCinf, relative to the standard etoposide formulation (VePesid®).[13] The terminal elimination half-life, volume of distribution, and total systemic clearance of etoposide were also found to be comparable between the two formulations.[13]
When administered orally, etoposide phosphate resulted in a borderline significant increase in the median AUC of etoposide compared to oral etoposide.[18][19] However, the inter-patient variability was not improved.[18][19]
Clinical Equivalence and Safety Profile
Consistent with their pharmacokinetic bioequivalence, clinical trials have shown that this compound and etoposide have similar efficacy and toxicity profiles when administered at molar equivalent doses.[8][20][21] A randomized phase II study in patients with small cell lung cancer found no significant differences in response rates, time to progression, or survival between treatment arms receiving cisplatin (B142131) in combination with either this compound or etoposide.[20][21] The primary toxicity for both drugs is myelosuppression, particularly neutropenia.[14][20][22]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To determine the plasma concentrations of this compound and etoposide.
Methodology:
-
Sample Preparation: To 0.5 mL of plasma, add an internal standard (e.g., teniposide). Extract the analytes with 3 mL of chloroform. Centrifuge the sample and separate the organic layer. Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in 500 µL of the mobile phase.[19]
-
Chromatographic Conditions:
-
Column: Phenyl µBondapak column (30 cm x 4 mm).[19]
-
Mobile Phase: 10 µM ammonium (B1175870) acetate (B1210297) (pH 5.5) in methanol:water:acetonitrile (50:45:5).[19]
-
Flow Rate: 2 mL/min.[19]
-
Detection: UV detector at 230 nm.[19]
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the concentrations of this compound and etoposide in the plasma samples by comparing their peak areas to that of the internal standard and the calibration curve.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of etoposide.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of etoposide in culture medium. Replace the old medium with the prepared drug solutions and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot cell viability against drug concentration and use non-linear regression to determine the IC50 value.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
Objective: To assess the inhibitory effect of etoposide on the catalytic activity of topoisomerase II.
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine reaction buffer, ATP, and kinetoplast DNA (kDNA) as the substrate.
-
Inhibitor Addition: Add various concentrations of etoposide or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding human topoisomerase IIα.
-
Incubation: Incubate the reaction mixture at 37°C for approximately 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by a decrease in the amount of decatenated DNA (minicircles) and a corresponding increase in the amount of catenated kDNA remaining at the origin.
Conclusion
This compound is a water-soluble prodrug of etoposide that effectively addresses the formulation challenges associated with the parent drug's poor aqueous solubility. It undergoes rapid and complete in vivo conversion to etoposide, resulting in bioequivalent pharmacokinetic profiles and comparable clinical efficacy and safety. The improved pharmaceutical properties of this compound offer a more convenient and potentially safer administration option for patients undergoing chemotherapy with this potent topoisomerase II inhibitor. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key molecular, functional, and clinical characteristics that differentiate and equate these two important anticancer agents.
References
- 2. echemi.com [echemi.com]
- 3. medkoo.com [medkoo.com]
- 4. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scbt.com [scbt.com]
- 9. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. topogen.com [topogen.com]
- 18. Etoposide Phosphate | C29H33O16P | CID 6918092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Early preclinical studies of etoposide phosphate
An In-Depth Technical Guide to the Early Preclinical Studies of Etoposide (B1684455) Phosphate (B84403)
Introduction
Etoposide phosphate (marketed as Etopophos®) is a water-soluble prodrug of the widely used anticancer agent, etoposide.[1] Etoposide itself, a semi-synthetic derivative of podophyllotoxin, is a cornerstone in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[2][3] However, its poor water solubility necessitates formulation in organic solvents, which can lead to administration challenges and hypersensitivity reactions.[3][4] Etoposide phosphate was developed to circumvent these issues, offering the advantage of aqueous formulation for easier and more rapid intravenous administration.[1][4][5] This guide provides a technical overview of the core preclinical and early clinical studies that characterized the pharmacokinetics, mechanism of action, and safety profile of this important compound.
Etoposide phosphate is pharmacologically inactive until it undergoes rapid and complete conversion to its active moiety, etoposide, via dephosphorylation by endogenous phosphatases in the body.[2][6][7] The resultant etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme involved in resolving topological DNA issues during replication, transcription, and chromatin remodeling.[2][8]
Etoposide acts as a "topoisomerase II poison."[8] It does not inhibit the enzyme's initial DNA cleavage activity but stabilizes the transient, covalent complex formed between topoisomerase II and DNA (known as the TopoIIcc).[8] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked double-strand breaks.[2][8] These irreparable DNA lesions trigger cell cycle arrest, primarily in the G2 and late S phases, and ultimately activate apoptotic pathways to induce programmed cell death.[2][5][6] Key signaling pathways implicated in etoposide-induced apoptosis include the p53 and Fas ligand (FasL) pathways.[2][8]
References
- 1. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 3. Phase I and pharmacokinetic study of etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of etoposide phosphate plus paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Etopofos Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etopofos (Etoposide Phosphate) is a water-soluble prodrug of Etoposide (B1684455), a potent anti-cancer agent used in chemotherapy.[1][2] Etoposide is a semi-synthetic derivative of podophyllotoxin.[3] In biological systems, this compound is rapidly converted by phosphatases into its active form, Etoposide.[1] The primary mechanism of action for Etoposide is the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[4][5] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[6] This extensive DNA damage triggers cell cycle arrest, primarily in the late S and G2 phases, and ultimately induces apoptosis (programmed cell death).[1][7]
The superior water solubility of this compound offers a significant advantage over Etoposide for in vitro studies, as it circumvents the need for organic solvents like Dimethyl Sulfoxide (DMSO), which can have confounding cytotoxic effects on cell cultures.[2][8] This document provides detailed protocols for the preparation and application of this compound solutions in a cell culture setting, along with methods to assess its cytotoxic effects.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its cytotoxic effects through a well-defined pathway. After cellular uptake, it is dephosphorylated to yield the active compound, Etoposide. Etoposide then targets Topoisomerase II, leading to DNA damage and the activation of downstream signaling cascades that culminate in apoptosis.
Caption: this compound conversion to Etoposide and its downstream apoptotic signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its active form, Etoposide, to guide experimental design.
Table 1: Solubility of this compound and Etoposide
| Compound | Solvent | Maximum Solubility | Reference(s) |
|---|---|---|---|
| This compound | Bacteriostatic Water | 10 - 20 mg/mL | [2] |
| 5% Dextrose Injection | 0.1 - 10 mg/mL | [2] | |
| 0.9% Sodium Chloride | 0.1 - 10 mg/mL | [2] | |
| Etoposide | DMSO | 25 mg/mL (~50 mM) | [7][9] |
| Water | ~20 - 50 µM (Very Poorly Soluble) | [9] |
| | Ethanol | Poorly Soluble |[9] |
Table 2: Stability of this compound and Etoposide Solutions
| Compound | Solution/Solvent | Storage Temp. | Stability Duration | Reference(s) |
|---|---|---|---|---|
| This compound | 5% Dextrose or 0.9% NaCl | 4°C, 23°C | At least 31 days | [2] |
| 5% Dextrose or 0.9% NaCl | 32°C | At least 7 days | [2] | |
| Etoposide | Lyophilized Powder | -20°C | 24 months | [9] |
| Stock in DMSO | -20°C | Up to 3 months | [9][10] | |
| In Culture Medium (pH 7.4) | 37°C | Half-life of ~2 days | [11] |
| | Diluted in 0.9% NaCl (0.4 mg/mL) | 25°C | ~4 days |[12] |
Table 3: Recommended Working Concentrations for Cell Culture
| Compound | Cell Line(s) | Treatment Duration | Effective Concentration Range | Reference(s) |
|---|---|---|---|---|
| Etoposide | Various | 4 - 24 hours | 5 - 50 µM | [9] |
| HTLA-230 (Neuroblastoma) | 24 hours | 10 - 225 µM | [13] | |
| Raw 264.7 (Macrophage) | 48 hours | 10 - 250 µg/mL | [14] |
| This compound | Various | 24 - 72 hours | Molar equivalents to Etoposide |[15] |
Note: The optimal concentration and duration of treatment are cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a sterile, aqueous stock solution of this compound and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
Complete cell culture medium appropriate for the cell line
Procedure:
-
Reconstitution of this compound Stock Solution (e.g., 10 mg/mL): a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder. b. Reconstitute the powder in a sterile solvent such as nuclease-free water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL). c. Gently vortex or swirl the tube until the powder is completely dissolved. This compound is water-soluble, so this should occur readily.[2] d. To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice prevents contamination and degradation from repeated freeze-thaw cycles.[9] b. Store the aliquots at -20°C for long-term storage. Based on stability data for this compound phosphate (B84403) solutions, the aqueous stock is stable for extended periods when frozen.[2]
-
Preparation of Working Solutions: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. c. Under sterile conditions, dilute the stock solution directly into the appropriate volume of complete cell culture medium. For example, to make a 10 µM working solution from a 10 mg/mL stock (assuming MW of ~667.5 g/mol for this compound), a 1:1500 dilution would be required. d. Ensure the final concentration of any vehicle (if used) is consistent across all experimental conditions, including the vehicle control. For this compound, the vehicle is typically water or PBS.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol details a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability following treatment with this compound. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[16]
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions (prepared as in Protocol 1)
-
Vehicle control (e.g., sterile water or PBS in medium)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density. b. Incubate the plate overnight (or until cells adhere and are in the exponential growth phase) at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A typical experiment might include concentrations ranging from 0.1 µM to 100 µM.[15] b. Include appropriate controls: "untreated" wells with cells in medium only, and "vehicle control" wells with cells treated with the highest volume of the vehicle used in the dilutions. c. Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions to the appropriate wells. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[15][16] b. Incubate the plate for 3-4 hours at 37°C, allowing for the formation of purple formazan crystals. c. Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells. d. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15] e. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[14][16] b. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells:
- % Viability = (Absorbance_Sample / Absorbance_Control) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from this compound solution preparation to the final data analysis of a cell viability experiment.
Caption: Workflow for this compound preparation and use in a cell viability assay.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. E2G [e2g-portal.stanford.edu]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lifetein.com [lifetein.com]
- 9. Etoposide | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes: Treating Cancer Cells with Etopofos
Introduction
Etopofos, also known as etoposide (B1684455) phosphate, is a water-soluble prodrug of etoposide, a potent anti-cancer agent.[1] Upon administration, this compound is rapidly converted to its active form, etoposide, by endogenous phosphatases.[2] Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[2][3] By stabilizing the transient complex between topoisomerase II and DNA, etoposide leads to the accumulation of double-strand DNA breaks.[4][5] This extensive DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[4][6] These application notes provide a comprehensive protocol for the in vitro treatment of cancer cells with this compound, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
Etoposide, the active form of this compound, functions as a topoisomerase II poison.[7] It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cleaved.[3][8] This results in the accumulation of persistent double-strand DNA breaks.[9] The cellular response to this DNA damage is multifaceted:
-
Cell Cycle Arrest: The presence of DNA breaks activates cellular DNA damage response pathways, leading to a halt in cell cycle progression, predominantly at the G2/M checkpoint.[4][10] This provides the cell with an opportunity to repair the damage.
-
Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes apoptosis.[4][5] This process is often mediated by the p53 tumor suppressor pathway, which can transcriptionally activate pro-apoptotic genes.[2][4] The apoptotic cascade involves the activation of caspases, such as caspase-3, -8, and -9, which execute the cell death program.[7][11]
-
Autophagy: Some studies suggest that etoposide can also induce autophagy. The role of autophagy in this context is complex and may either contribute to cell death or serve as a pro-survival mechanism.[7]
Visualizing the this compound Mechanism of Action
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide induces protein kinase Cdelta- and caspase-3-dependent apoptosis in neuroblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Etopofos Dose-Response in A549 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of Etopofos in the human lung adenocarcinoma cell line, A549. This compound, a phosphate (B84403) prodrug of the topoisomerase II inhibitor etoposide (B1684455), is a widely used chemotherapeutic agent. Understanding its cytotoxic effects and the underlying molecular mechanisms in a key cancer cell line like A549 is crucial for both basic research and clinical applications. This guide offers a comprehensive overview of the experimental workflow, from cell culture to data analysis, and includes a detailed protocol for a standard cytotoxicity assay. Furthermore, it elucidates the key signaling pathways involved in this compound-induced apoptosis in A549 cells.
Introduction
This compound is converted in the body to its active form, etoposide.[1] Etoposide targets topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription.[1][2] By stabilizing the transient complex between topoisomerase II and DNA, etoposide leads to the accumulation of DNA double-strand breaks.[1][2] This extensive DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2] The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model system for studying lung cancer and the effects of chemotherapeutic agents.
Data Presentation
The cytotoxic effect of this compound on A549 cells is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The IC50 value is dependent on the duration of drug exposure.
| Treatment Duration | Etoposide IC50 in A549 Cells | Reference |
| 24 hours | Not achieved | [3] |
| 48 hours | Not achieved | [3] |
| 72 hours | 3.49 µM | [3] |
Note: this compound is the prodrug of etoposide. The provided IC50 value is for etoposide.
Experimental Protocols
Determining the Dose-Response Curve using MTT Assay
This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the dose-response curve of this compound in A549 cells.
Materials:
-
A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound (or Etoposide)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.[2]
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, depending on the formulation).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the this compound dose-response curve in A549 cells using an MTT assay.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced apoptosis in A549 cells.
References
Application Notes and Protocols for In Vivo Administration of Etopofos in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etopofos, also known as etoposide (B1684455) phosphate (B84403), is a water-soluble prodrug of the widely used anticancer agent etoposide.[1][2][3] In vivo, this compound is rapidly and completely converted to its active form, etoposide.[1][3][4][5][6][7] The primary mechanism of action of etoposide is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][4][8] By stabilizing the complex between topoisomerase II and DNA, etoposide induces double-strand breaks, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][8]
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research.[9][10][11] These models are instrumental for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel anticancer agents like this compound.[9][10] This document provides detailed protocols and data for the in vivo administration of this compound in xenograft models to guide researchers in their preclinical studies.
Data Presentation
The following tables summarize quantitative data from representative preclinical and clinical studies involving etoposide, the active form of this compound. This data can serve as a reference for designing in vivo efficacy and pharmacokinetic studies.
Table 1: Preclinical Antitumor Efficacy of Etoposide in Xenograft Models
| Xenograft Model | Cell Line | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Human Colon Carcinoma | HCT-116 (sensitive) | Intraperitoneal (i.p.) | Days 1 and 5 | 78 ± 10 | [12] |
| Human Colon Carcinoma | HCT-116/E (resistant) | Intraperitoneal (i.p.) | Days 1 and 5 | 45 ± 14 | [12] |
| Human Breast Tumor | MCF-7 | Intraperitoneal (i.p.) | 40 mg/kg | Not specified | [13] |
| Human Choriocarcinoma | CC3 | Not specified | Not specified | Marginal activity observed | [14] |
Table 2: Pharmacokinetic Parameters of Etoposide Following this compound Administration
| Parameter | Value | Conditions | Reference |
| Conversion to Etoposide | Rapid and complete | In vivo | [3][5][6][7] |
| Mean Terminal Half-life (t½) | ~7 hours | Intravenous administration | [7] |
| Steady-State Volume of Distribution (Vss) | ~7 L/m² | Intravenous administration | [7] |
| Total Systemic Clearance (CL) | ~17 mL/min/m² | Intravenous administration | [7] |
| Mean Residence Time (MRT) | 6.24 ± 1.61 hours | High-dose infusion | [5] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol outlines the steps for establishing a subcutaneous xenograft model using a human cancer cell line.
Materials:
-
Human cancer cell line of interest
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
6-8 week old immunocompromised mice (e.g., athymic nude, SCID, or NSG)[15]
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic agent (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve 80-90% confluency. Ensure cell viability is greater than 90% as determined by trypan blue exclusion.[9]
-
Cell Harvest: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Cell Pellet Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or a 1:1 mixture of serum-free medium and Matrigel. The final cell concentration should be adjusted to inject the desired number of cells (typically 1 x 10⁶ to 1 x 10⁷ cells) in a volume of 100-200 µL.[16] Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using a suitable anesthetic. Shave and sterilize the injection site on the flank of the mouse.
-
Cell Implantation: Subcutaneously inject the cell suspension into the prepared flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[9][15] Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[9][16]
Protocol 2: In Vivo Administration of this compound
This protocol describes the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound (Etoposide Phosphate)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection or 0.9% saline)
-
Tumor-bearing mice with established tumors (typically 100-200 mm³)
-
Syringes and needles appropriate for the chosen administration route
-
Animal balance
Procedure:
-
Randomization: Once the average tumor volume reaches the desired size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9][16] Ensure the average tumor volume is similar across all groups.[10]
-
This compound Formulation: Prepare the this compound solution fresh daily. Reconstitute the lyophilized powder with the appropriate sterile vehicle to the desired concentration based on the mean body weight of the mice in each treatment group.
-
Administration: Administer this compound to the treatment group via the chosen route (e.g., intravenous, intraperitoneal, or oral gavage) at the specified dose and schedule. Administer an equivalent volume of the vehicle to the control group.
-
Monitoring:
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other predefined endpoint criteria in accordance with institutional animal care and use committee (IACUC) guidelines.[16] At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).[10]
Visualization
This compound In Vivo Experimental Workflow
Caption: Workflow for in vivo this compound administration in xenograft models.
This compound Mechanism of Action Signaling Pathway
Caption: this compound mechanism of action leading to apoptosis.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 5. Pharmacokinetic evaluation of high-dose etoposide phosphate after a 2-hour infusion in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 12. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distribution, DNA damage and cytotoxic effects of etoposide in human tumor xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Inducing Apoptosis with Etopofos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Etopofos, a potent topoisomerase II inhibitor, to induce apoptosis in research settings. This document outlines the underlying mechanisms, effective concentrations, and detailed protocols for assessing apoptotic markers.
Introduction
This compound is a phosphate (B84403) ester prodrug of etoposide (B1684455), which is converted in vivo to its active form. Etoposide is a widely used chemotherapeutic agent that exerts its cytotoxic effects by inhibiting DNA topoisomerase II.[1] This inhibition leads to the stabilization of the cleavable complex between the enzyme and DNA, resulting in DNA strand breaks.[1] The accumulation of DNA damage triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[1][2] Understanding the mechanisms and methodologies for inducing and quantifying etoposide-induced apoptosis is crucial for cancer research and the development of novel therapeutic strategies.
Mechanism of Action
Etoposide-induced apoptosis is a complex process initiated by DNA damage. The primary mechanism involves the following key steps:
-
Topoisomerase II Inhibition: Etoposide targets and inhibits topoisomerase II, an enzyme essential for resolving topological DNA issues during replication and transcription.[1][3] This leads to the formation of stable DNA-protein complexes and results in double-strand DNA breaks.[1][4]
-
DNA Damage Response (DDR): The DNA damage activates a complex signaling network known as the DNA Damage Response (DDR).[5] A key player in this response is the Ataxia-Telangiectasia Mutated (ATM) kinase, which gets activated and phosphorylates a range of downstream targets.[6][7]
-
p53 Activation: A critical substrate of ATM is the tumor suppressor protein p53.[1][7][8] Phosphorylation stabilizes and activates p53, enabling it to function as a transcription factor.[7][8] Activated p53 upregulates the expression of pro-apoptotic proteins.[8]
-
Bcl-2 Family Regulation: p53 transcriptionally activates pro-apoptotic members of the Bcl-2 family, most notably Bax and PUMA (p53 upregulated modulator of apoptosis).[6][8][9] Bax translocates from the cytosol to the mitochondrial outer membrane.[8] The overexpression of anti-apoptotic Bcl-2 protein can inhibit etoposide-induced apoptosis at a stage after the initial DNA damage and repair.[10][11]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of pro-apoptotic Bcl-2 family proteins like Bax at the mitochondria leads to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[8]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits pro-caspase-9 to form a complex called the apoptosome.[6] This proximity leads to the auto-activation of caspase-9.[6]
-
Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[6][12] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12] Etoposide has been shown to induce a caspase-3-like protease activity.[12] In some cell types, etoposide can also activate caspase-8.[13]
-
Cell Cycle Arrest: Etoposide treatment often induces cell cycle arrest, typically at the G2/M phase, which can precede or occur concurrently with apoptosis.[4][7][14][15]
The following diagram illustrates the primary signaling pathway of etoposide-induced apoptosis.
Caption: Etoposide-induced intrinsic apoptotic signaling pathway.
Data Presentation: this compound-Induced Apoptosis in Various Cell Lines
The following tables summarize quantitative data from studies using etoposide to induce apoptosis. The effective concentration and treatment duration can vary significantly between cell lines.
Table 1: Etoposide Concentration and Treatment Time for Apoptosis Induction
| Cell Line | Etoposide Concentration | Treatment Time | Observed Effect | Reference |
| L929 fibroblasts | 1 or 10 µM | 72 h | 50% cell death | [8][16] |
| U937 (myeloid leukemia) | 50 µM | 24 h | Rapid caspase-3-mediated apoptosis | [5] |
| U937 (myeloid leukemia) | 0.5 µM | 72 h | Caspase-2-dependent, caspase-3-independent apoptosis | [5] |
| Mouse Embryonic Fibroblasts (MEFs) | 1.5 µM | 18 h | ~22% apoptosis | [17][18] |
| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | 18 h | ~60% apoptosis | [17][18] |
| Mouse Embryonic Fibroblasts (MEFs) | 150 µM | 18 h | ~65% apoptosis | [17][18] |
| Neuroblastoma (SK-N-AS) | 50 µM | 48 h | Caspase-3 and caspase-8 dependent apoptosis | [13] |
| Small-cell lung cancer (N231) | Concentration-dependent | 42 h | Increased DNA fragmentation | |
| Male germ cell lines (GC-1 and GC-2) | Dose-dependent | 6-18 h | Increased apoptosis |
Table 2: Molecular Changes Following Etoposide Treatment
| Cell Line | Etoposide Treatment | Molecular Event | Time Point | Reference |
| L929 fibroblasts | Not specified | Phosphorylation of p53 | 6 h | [8] |
| Mouse fetal brain neuroepithelial cells | 4 mg/kg (in vivo) | Peak p53 and p21 protein expression | 4 h | [14][15] |
| MCF7 (breast carcinoma) | Not specified | Maximal caspase-3-like activity | 6 h | [12] |
| MCF7 (breast carcinoma) | Not specified | Maximum PARP cleavage | 12-16 h | [12] |
| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | Upregulation of PUMA protein | 1 h | [17] |
| Mouse Embryonic Fibroblasts (MEFs) | 15 µM | Increased p21 mRNA | 30 min | [17] |
Experimental Protocols
The following are detailed protocols for key experiments to assess etoposide-induced apoptosis.
Experimental Workflow
The general workflow for studying etoposide-induced apoptosis is depicted below.
Caption: General experimental workflow for studying Etoposide-induced apoptosis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis with this compound for the desired time and concentration. Include a vehicle-treated negative control.
-
Harvest cells (for adherent cells, use trypsin and collect the supernatant containing floating cells).
-
Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2: Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 10 mM DTT)
-
Caspase-3 substrate (Ac-DEVD-pNA)
-
Microplate reader
Procedure:
-
Induce apoptosis with this compound.
-
Harvest 2-5 x 10⁶ cells and wash with PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each sample.
-
Add 5 µL of the caspase-3 substrate (Ac-DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Note: Protocols for caspase-8 (substrate: Ac-IETD-pNA) and caspase-9 (substrate: Ac-LEHD-pNA) activity assays are similar, utilizing their respective specific substrates.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection of key proteins involved in the apoptotic pathway, such as p53, Bax, and cleaved PARP.
Materials:
-
Cell lysates from this compound-treated and control cells
-
RIPA buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris. Collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of the 89 kDa cleaved PARP fragment is a strong indicator of apoptosis.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to induce and study the intricate mechanisms of apoptosis, contributing to a deeper understanding of cell death pathways and the development of more effective cancer therapies.
References
- 1. Caspase-Glo® 8 Assay Protocol [worldwide.promega.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Caspase-Glo® 9 Assay Protocol [promega.sg]
- 4. apexbt.com [apexbt.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. genscript.com [genscript.com]
- 7. Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915) | Abcam [abcam.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mpbio.com [mpbio.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Etoposide Phosphate in In Vitro Drug Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing etoposide (B1684455) phosphate (B84403) in in vitro drug combination studies. Detailed protocols for key experiments are included to facilitate the assessment of synergistic, additive, or antagonistic interactions with other therapeutic agents.
Introduction to Etoposide Phosphate
Etoposide phosphate is a water-soluble prodrug of etoposide, a potent inhibitor of topoisomerase II.[1] Upon administration, it is rapidly converted to its active form, etoposide, by endogenous phosphatases.[2] Etoposide exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis. Its primary activity is observed in the late S and G2 phases of the cell cycle. Due to its mechanism of action, etoposide is a cornerstone in combination chemotherapy regimens for various malignancies, including small cell lung cancer and testicular tumors. The use of etoposide phosphate in in vitro studies offers the advantage of improved solubility in aqueous media compared to etoposide.
Rationale for Drug Combination Studies
The combination of etoposide phosphate with other anticancer agents is a strategic approach to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. By targeting different cellular pathways, combination therapies can achieve synergistic effects, where the combined effect is greater than the sum of the individual effects. In vitro studies are essential for identifying promising drug combinations and optimizing dosing schedules before advancing to preclinical and clinical trials.
Data Presentation: In Vitro Cytotoxicity of Etoposide in Combination
The following tables summarize quantitative data from in vitro studies on the combination of etoposide with other chemotherapeutic agents. It is important to note that the interaction between drugs is highly dependent on the cell line and the sequence of drug administration.
Table 1: IC50 Values of Etoposide in Combination with Cisplatin in SCLC Cell Line H526
| Treatment | IC50 (µM) |
| Cisplatin | 7.97 ± 1.26 |
| Etoposide | 2.1 ± 0.83 |
| Combined | 3.68 ± 0.44 |
Data adapted from a study on Small Cell Lung Cancer (SCLC) organoids.[3]
Table 2: Combination Index (CI) for Etoposide with Other Agents
| Combination | Cell Line | Effect | Combination Index (CI) |
| Etoposide + Cisplatin | V79 Spheroids | Synergism | Dependent on treatment toxicity |
| Etoposide + Cisplatin | SBC-3 (SCLC) | Synergism | Not specified |
| Etoposide + Cisplatin | SBC-2, SBC-5, Lu130, Lu134AH, Lu135T, H69 (SCLC) | Additive | Not specified |
| Etoposide + Cisplatin | SBC-1 (SCLC) | Antagonism | Not specified |
| Etoposide + Paclitaxel (B517696) (Concurrent) | A549 (Lung) | Mild Antagonism | > 1[4] |
| Etoposide + Paclitaxel (Sequential) | A549 (Lung) | Synergism | < 1[4] |
| Etoposide + Doxorubicin + Dipyridamole (B1670753) | Ovarian Carcinoma | Synergism | CI50 = 0.42 (for Etoposide)[5] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Reconstitution and Stability of Etoposide Phosphate
Etoposide phosphate is supplied as a lyophilized powder.[2] For in vitro studies, it should be reconstituted with a suitable diluent to a desired stock concentration.
-
Reconstitution: Reconstitute the vial with Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection. For a 100 mg vial, adding 5 mL or 10 mL of diluent will yield a stock solution of 20 mg/mL or 10 mg/mL etoposide equivalent, respectively.[2]
-
Stability: Reconstituted solutions are physically and chemically stable for at least 7 days at 32°C and 31 days at 4°C and 23°C.[6] Etoposide phosphate solutions can be stored under refrigeration (2-8°C) or at room temperature (20-25°C) for 24 hours after further dilution.[1] It is recommended to prepare fresh dilutions for each experiment.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of etoposide phosphate alone and in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Etoposide phosphate stock solution
-
Partner drug stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment (Single Agent): Prepare serial dilutions of etoposide phosphate and the partner drug in complete medium. Add 100 µL of the drug solutions to the respective wells. Include untreated control wells.
-
Drug Treatment (Combination):
-
Concurrent Exposure: Add the combination of etoposide phosphate and the partner drug at various concentration ratios simultaneously to the wells.
-
Sequential Exposure:
-
Add the first drug and incubate for a predetermined time (e.g., 24 hours).
-
Remove the medium containing the first drug and wash the cells with PBS.
-
Add fresh medium containing the second drug and incubate for another predetermined time (e.g., 24 or 48 hours). Note: The sequence of drug addition can significantly impact the outcome and should be investigated.[7][8][9]
-
-
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are formed.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Etoposide phosphate and partner drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with etoposide phosphate, the partner drug, or the combination as described in the cell viability assay protocol.
-
Cell Harvesting: After the incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of drug combinations on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Etoposide phosphate and partner drug
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the previous protocols.
-
Cell Harvesting: Collect cells after the desired treatment period.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Workflow for an in vitro drug combination study.
Caption: Mechanism of action of etoposide phosphate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Combinations of paclitaxel and etoposide in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the synergistic potentiation of etoposide, doxorubicin, and vinblastine cytotoxicity by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence-dependent cytotoxicity of etoposide and paclitaxel in human breast and lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timing- and sequence-dependent synergism between etoposide and methotrexate or etoposide, methotrexate and 5-fluorouracil in advanced leukemia L1210 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sequence dependent synergistic cytotoxicity between etoposide and fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Etopofos-Induced Cell Cycle Arrest Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etopofos (Etoposide Phosphate) is a water-soluble prodrug that is converted in the body to etoposide (B1684455), a potent anti-cancer agent.[1] Etoposide functions as a topoisomerase II inhibitor.[2] Topoisomerase II is a critical enzyme that alters DNA topology during replication and transcription.[2][3] By stabilizing the transient double-strand breaks created by topoisomerase II, etoposide prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks.[1][2] This DNA damage triggers a cellular response that can lead to cell cycle arrest, primarily in the S and G2/M phases, and ultimately, apoptosis.[1][2][4]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), the DNA content of individual cells can be measured.[5] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle, providing valuable insights into the effects of compounds like this compound on cell proliferation.
This application note provides a detailed protocol for inducing cell cycle arrest with this compound and analyzing the effects using flow cytometry with propidium iodide staining.
Principle of the Assay
The protocol outlines a method for treating a cell culture with this compound to induce DNA damage and subsequent cell cycle arrest. The cells are then harvested, fixed to permeabilize the cell membrane, and treated with RNase to degrade RNA, which can also be stained by propidium iodide.[5][6] Finally, the cells are stained with propidium iodide, a fluorescent intercalating agent that binds to DNA.[6] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[6]
When analyzed by flow cytometry, the cell population will be resolved into three main peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n, as they are actively replicating their DNA.
-
G2/M phase: Cells with a 4n DNA content, having completed DNA replication and preparing for mitosis.
Treatment with this compound is expected to cause an accumulation of cells in the S and G2/M phases, which can be quantified by analyzing the flow cytometry data.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (or Etoposide)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Centrifuge
-
Vortex mixer
-
Flow cytometer
Protocol
1. Cell Culture and Treatment
-
Plate cells at an appropriate density in a multi-well plate or flask and allow them to attach and grow for 24 hours. The cell density should be such that they are in the exponential growth phase at the time of treatment and do not become confluent by the end of the experiment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on the formulation).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a desired period (e.g., 24, 48 hours). Include a vehicle-treated control.
2. Cell Harvesting
-
For suspension cells:
-
Transfer the cells from the culture vessel to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again, discard the supernatant.
-
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Centrifuge again, discard the supernatant.
-
3. Cell Fixation
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.[5][6][7]
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[6][8] Cells can be stored in 70% ethanol at -20°C for several weeks.[5]
4. Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes.[8]
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with 3 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.[8]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.[8]
5. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.[6]
-
Collect data for at least 10,000 events per sample.[6]
-
Use a dot plot of the fluorescence area versus height or width to gate out doublets and aggregates.[7][8]
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.
-
Use the software's cell cycle analysis module to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow
Caption: Workflow for flow cytometry analysis of cell cycle.
Data Presentation
The following tables represent example data obtained from treating a cancer cell line with Etoposide for 24 and 48 hours.
Table 1: Effect of Etoposide on Cell Cycle Distribution after 24 Hours
| Etoposide Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 65.2 ± 3.1 | 15.8 ± 1.5 | 19.0 ± 2.3 |
| 1 | 50.1 ± 2.8 | 20.5 ± 2.1 | 29.4 ± 2.5 |
| 5 | 35.7 ± 2.5 | 28.3 ± 2.4 | 36.0 ± 2.8 |
| 10 | 22.4 ± 2.1 | 35.1 ± 3.0 | 42.5 ± 3.1 |
| 25 | 15.8 ± 1.9 | 30.2 ± 2.7 | 54.0 ± 3.5 |
Table 2: Effect of Etoposide on Cell Cycle Distribution after 48 Hours
| Etoposide Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 63.8 ± 3.5 | 16.5 ± 1.8 | 19.7 ± 2.6 |
| 1 | 42.3 ± 3.0 | 25.1 ± 2.3 | 32.6 ± 2.9 |
| 5 | 28.9 ± 2.6 | 33.7 ± 2.9 | 37.4 ± 3.2 |
| 10 | 18.1 ± 2.0 | 38.6 ± 3.4 | 43.3 ± 3.6 |
| 25 | 10.5 ± 1.7 | 28.9 ± 2.5 | 60.6 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
The data presented in Tables 1 and 2 demonstrate a dose- and time-dependent effect of Etoposide on the cell cycle. With increasing concentrations of Etoposide, there is a significant decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the percentage of cells in the S and G2/M phases.[4][9][10] This indicates that Etoposide is effectively inducing cell cycle arrest, preventing cells from progressing through the S phase and into mitosis. The accumulation of cells in the G2/M phase is a hallmark of topoisomerase II inhibitors.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| High CV of G0/G1 peak | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Add ethanol dropwise while vortexing- Filter samples before analysis- Use a lower flow rate during acquisition |
| No clear G2/M peak | - Cells are not proliferating- Insufficient drug concentration or incubation time | - Ensure cells are in the exponential growth phase- Optimize drug concentration and treatment duration |
| High background fluorescence | - Incomplete RNase digestion- PI staining of dead cells | - Ensure RNase A is active and incubation is sufficient- Gate out debris and dead cells based on forward and side scatter |
| Cell clumping | - Improper fixation- High cell density | - Add cold ethanol slowly while vortexing- Reduce the number of cells per sample |
Conclusion
The protocol described in this application note provides a reliable method for the analysis of this compound-induced cell cycle arrest by flow cytometry. This technique is a valuable tool for researchers in cancer biology and drug development to characterize the mechanism of action of cytotoxic compounds and to screen for potential therapeutic agents that target the cell cycle.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. [Etoposide effect on cell cycle kinetics of a human lung cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide induces apoptosis and cell cycle arrest of neuroepithelial cells in a p53-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an Etopofos-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide (B1684455) is a topoisomerase II inhibitor widely used in chemotherapy for various cancers, including lung, ovarian, and testicular cancers.[1][2][3] Its mechanism of action involves stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cancer cell apoptosis.[1][3][4] However, the development of resistance to etoposide is a significant clinical challenge that limits its therapeutic efficacy.[5][6] Understanding the mechanisms underlying this resistance is crucial for developing novel therapeutic strategies to overcome it.
This document provides a detailed protocol for establishing an etoposide-resistant cancer cell line model in vitro. Such a model is an invaluable tool for studying the molecular mechanisms of drug resistance and for screening new therapeutic agents that can resensitize resistant tumors to chemotherapy. The protocol described herein utilizes a stepwise exposure method to gradually induce resistance in a parental cancer cell line.[2][7][8][9]
Mechanisms of Etoposide Resistance
Resistance to etoposide can arise through various mechanisms, including:
-
Alterations in Topoisomerase II: Decreased expression or mutations in the topoisomerase II enzyme can reduce its binding affinity for etoposide, thereby diminishing the drug's efficacy.[2][5][7][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump etoposide out of the cell, reducing its intracellular concentration.[3][6][8][9]
-
Altered DNA Damage Response and Apoptosis Pathways: Changes in pathways that sense and respond to DNA damage, such as the p53 pathway, and dysregulation of apoptotic machinery, including caspase activation, can contribute to cell survival despite etoposide-induced DNA damage.[1][4][11][12][13]
Experimental Protocols
1. Establishing the Etoposide-Resistant Cell Line
This protocol describes the generation of an etoposide-resistant cell line using a stepwise dose-escalation method. The human breast cancer cell line MCF-7 is used as an example.
Materials:
-
MCF-7 parental cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Etoposide (Etopofos)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T25 and T75)
-
Pipettes, serological and micropipettes
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Determine the IC50 of the Parental Cell Line:
-
Plate MCF-7 cells in 96-well plates and treat with a range of etoposide concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the half-maximal inhibitory concentration (IC50). The initial concentration for inducing resistance will be based on this value.
-
-
Initial Low-Dose Exposure:
-
Seed MCF-7 cells in a T25 flask at a density of 1 x 10^6 cells.
-
After 24 hours, replace the medium with fresh medium containing a low concentration of etoposide (e.g., one-tenth of the IC50).
-
Incubate the cells and monitor for cell death. Initially, a significant portion of the cells may die.
-
Replace the medium with fresh etoposide-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have recovered and are proliferating steadily in the presence of the initial etoposide concentration, subculture them into a new flask.
-
Gradually increase the concentration of etoposide in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[2]
-
At each concentration increment, allow the cells to adapt and resume normal proliferation before the next increase. This process can take several months.[14]
-
-
Maintenance of the Resistant Cell Line:
-
Once the desired level of resistance is achieved (e.g., a 10 to 50-fold increase in IC50 compared to the parental line), the resistant cell line (designated as MCF-7/EtoR) can be maintained in a continuous culture with a maintenance concentration of etoposide (typically the highest concentration they have adapted to).
-
It is crucial to regularly verify the resistance phenotype by determining the IC50 and comparing it to the parental cell line.
-
Cryopreserve aliquots of the resistant cells at different passage numbers.
-
2. Characterization of the Etoposide-Resistant Cell Line
Once the resistant cell line is established, it is essential to characterize its phenotype and explore the underlying resistance mechanisms.
2.1. Cell Viability Assay (MTT Assay)
Purpose: To determine and compare the IC50 values of etoposide in the parental (MCF-7) and resistant (MCF-7/EtoR) cell lines.
Protocol:
-
Seed both MCF-7 and MCF-7/EtoR cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of etoposide for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
2.2. Western Blot Analysis
Purpose: To investigate changes in the expression of proteins known to be involved in etoposide resistance.
Protocol:
-
Lyse MCF-7 and MCF-7/EtoR cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate 30-50 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Topoisomerase IIα
-
Anti-P-glycoprotein (MDR1)
-
Anti-MRP1
-
Anti-p53
-
Anti-cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
2.3. Flow Cytometry for Cell Cycle and Apoptosis Analysis
Purpose: To assess the effects of etoposide on the cell cycle distribution and apoptosis induction in parental and resistant cells.
Protocol for Cell Cycle Analysis:
-
Treat MCF-7 and MCF-7/EtoR cells with etoposide at their respective IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol for Apoptosis Analysis (Annexin V/PI Staining):
-
Treat cells as described for cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Table 1: IC50 Values for Etoposide in Parental and Resistant Cell Lines
| Cell Line | IC50 of Etoposide (µM) | Resistance Fold |
| MCF-7 | 2.5 ± 0.3 | 1 |
| MCF-7/EtoR | 62.5 ± 4.1 | 25 |
Table 2: Cross-Resistance Profile of MCF-7/EtoR Cells
| Drug | Drug Class | IC50 MCF-7 (µM) | IC50 MCF-7/EtoR (µM) | Resistance Fold |
| Doxorubicin | Topoisomerase II Inhibitor | 0.1 ± 0.02 | 2.5 ± 0.3 | 25 |
| Vincristine | Microtubule Inhibitor | 0.05 ± 0.01 | 1.2 ± 0.2 | 24 |
| Cisplatin | DNA Alkylating Agent | 5.0 ± 0.6 | 6.5 ± 0.8 | 1.3 |
Table 3: Cell Cycle Distribution After Etoposide Treatment (24h)
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 2.5 |
| Etoposide (2.5 µM) | 30.1 ± 2.5 | 15.3 ± 1.5 | 54.6 ± 3.8 | |
| MCF-7/EtoR | Control | 63.8 ± 2.9 | 22.1 ± 2.0 | 14.1 ± 2.2 |
| Etoposide (62.5 µM) | 55.4 ± 3.5 | 25.8 ± 2.3 | 18.8 ± 2.1 |
Table 4: Apoptosis Induction by Etoposide (48h)
| Cell Line | Treatment | Apoptotic Cells (%) |
| MCF-7 | Control | 3.1 ± 0.5 |
| Etoposide (2.5 µM) | 45.8 ± 4.2 | |
| MCF-7/EtoR | Control | 3.5 ± 0.6 |
| Etoposide (62.5 µM) | 15.2 ± 2.1 |
Visualizations
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an etoposide-resistant human ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. Mutation rates and mechanisms of resistance to etoposide determined from fluctuation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of an Etoposide‐resistant Human K562 Cell Line, K/eto - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an etoposide-resistant human small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and characterization of an etoposide-resistant human small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etoposide induces protein kinase Cdelta- and caspase-3-dependent apoptosis in neuroblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Etopofos solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Etopofos, with a specific focus on addressing solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this expected?
This is an important point of clarification. This compound (Etoposide Phosphate) is the phosphate (B84403) ester prodrug of Etoposide and is designed to be water-soluble.[1] In contrast, its active form, Etoposide (VP-16), has poor aqueous solubility and is commonly dissolved in organic solvents like DMSO.[2] It is highly likely that the solubility issues you are encountering are with Etoposide , not this compound. This guide will proceed with the assumption that you are working with Etoposide. If you are indeed working with the this compound salt and facing solubility issues in DMSO, this would be highly unusual and may indicate a problem with the compound's integrity.
Q2: What is the maximum concentration of Etoposide that can be dissolved in DMSO?
The reported solubility of Etoposide in DMSO can vary slightly between suppliers, but it is generally high. It's recommended to consult the supplier's datasheet for your specific batch. The table below summarizes solubility data from various sources. Sonication may be recommended to achieve higher concentrations.[3]
Q3: My Etoposide dissolved in DMSO, but it precipitated when I diluted it with my aqueous cell culture medium. Why is this happening?
This is a common phenomenon known as "solvent shock." Etoposide is poorly soluble in water.[2] When a concentrated DMSO stock solution is diluted into an aqueous buffer or medium, the local concentration of Etoposide can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate.[4] The final concentration of DMSO in your culture medium is also a critical factor; if it is too low, it may not be sufficient to keep the Etoposide in solution.[5][6]
Q4: How should I properly store my Etoposide stock solution in DMSO?
For long-term storage, it is recommended to store Etoposide stock solutions at -20°C or -80°C.[3][7] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.[7] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[7] Be aware that precipitation can sometimes occur even during frozen storage; this may be a sign of compound instability.[8]
Q5: Can I warm the DMSO to help dissolve my Etoposide?
Gentle warming (e.g., to 37°C) can aid in the dissolution of compounds in DMSO.[9] However, it is crucial to be mindful of the compound's stability at higher temperatures. Prolonged or excessive heating should be avoided.
Q6: Is the quality of my DMSO important?
Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[10] Water contamination in your DMSO can significantly reduce its ability to dissolve hydrophobic compounds like Etoposide, leading to solubility problems.[10] It is highly recommended to use anhydrous (water-free), molecular biology grade DMSO and to store it in small, tightly sealed aliquots to prevent moisture absorption.[10]
Data Presentation
Table 1: Solubility of Etoposide in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Source(s) |
| 10 mg/mL | ~17 mM | [2] |
| 25 mg/mL | ~42.5 mM | [7] |
| 80 mg/mL | ~135.9 mM | [3] |
Molecular Weight of Etoposide: 588.6 g/mol [2]
Experimental Protocols
Protocol 1: Preparation of a 50 mM Etoposide Stock Solution in DMSO
This protocol provides a method for preparing a commonly used concentrated stock solution.
Materials:
-
Etoposide powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or light-protected microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Procedure:
-
Acclimatization: Before opening, allow the vial of Etoposide powder to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation.[9]
-
Mass Calculation: To prepare 1 mL of a 50 mM stock solution, calculate the required mass of Etoposide: Mass (mg) = 50 mmol/L * 0.001 L * 588.6 g/mol * 1000 mg/g = 29.43 mg
-
Weighing: Carefully weigh out 29.43 mg of Etoposide powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the Etoposide powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes. A clear solution should form. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist.[3][9]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.[7]
Protocol 2: Diluting Etoposide Stock for Cell Culture Experiments
This protocol is designed to minimize precipitation when diluting the concentrated DMSO stock into aqueous media.
Procedure:
-
Prepare Final Medium: Dispense the required volume of your final cell culture medium into a sterile tube.
-
Warm Medium: If compatible with your experimental design, gently warm the medium to 37°C. This can sometimes help maintain solubility.
-
Reverse Dilution: While gently vortexing or swirling the culture medium, add the required small volume of the concentrated Etoposide DMSO stock dropwise.[10] This "reverse dilution" method ensures the DMSO stock is rapidly and evenly dispersed in the larger volume of aqueous medium, preventing localized high concentrations that lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Immediate Use: Use the freshly prepared Etoposide-containing medium immediately to minimize the risk of precipitation over time.[10]
Mandatory Visualizations
Troubleshooting Workflow for Etoposide Precipitation
Caption: Troubleshooting workflow for addressing Etoposide precipitation issues.
This compound to Etoposide Conversion and Mechanism of Action
Caption: Conversion of this compound and Etoposide's mechanism of action.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Etoposide Phosphate | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Etopofos Precipitation in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Etopofos, a water-soluble prodrug, is designed to overcome the solubility issues of its active form, etoposide (B1684455).[1][2] However, upon introduction to aqueous environments like cell culture media, this compound can be converted to etoposide, which is poorly soluble and prone to precipitation.[3][4] This precipitation can lead to inaccurate dosing, inconsistent experimental results, and potential cytotoxicity unrelated to its mechanism of action.
This guide provides comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you mitigate precipitation issues and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the culture medium?
A1: The primary reason for precipitation is the conversion of the highly water-soluble this compound (etoposide phosphate) into its active, but poorly water-soluble, parent drug, etoposide.[1][5] This conversion can be facilitated by phosphatases present in serum-containing media or by hydrolysis. Once the concentration of the resulting etoposide exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.[6][7] Etoposide's stability is also pH-dependent, with optimal stability at a pH of 4-5, which is much lower than the typical physiological pH of 7.2-7.4 of cell culture media.[4][7]
Q2: What is the best solvent to prepare a stock solution of this compound or Etoposide?
A2: For etoposide, the active form, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][8] It can be dissolved in DMSO at concentrations as high as 25 mg/mL.[8] While this compound itself is water-soluble, laboratory preparations for in vitro use often involve the more commonly available etoposide. If you are using etoposide powder, a DMSO stock is essential.
Q3: How can I differentiate between drug precipitation and microbial contamination?
A3: It is critical to distinguish between these two issues.
-
Microscopic Examination : Observe the culture under a microscope. Chemical precipitates often appear as non-motile, crystalline, or amorphous structures.[9] Microbial contamination will present as distinct organisms, such as motile bacteria or budding yeast.[10]
-
pH Check : Microbial contamination often leads to a rapid drop in the pH of the medium, which can be visualized by a color change of the phenol (B47542) red indicator (e.g., from red to yellow).[9] Precipitation of the drug alone will not typically cause a significant pH shift.
-
Control Flasks : Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. If precipitation only occurs in the drug-treated flask, it is compound-related.[10]
Q4: What is the maximum concentration of Etoposide I can use in my culture medium without precipitation?
A4: The solubility of etoposide in aqueous solutions is highly concentration-dependent. Studies have shown that precipitation is more frequent when concentrations exceed 400 mg/L (approximately 680 µM).[7] While working concentrations for etoposide are typically in the range of 5-50 µM, it is crucial to ensure the final concentration does not exceed its solubility limit in your specific media and conditions.[8] The final concentration of the solvent (e.g., DMSO) should also be kept low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[11]
Q5: How do temperature and pH affect the stability of Etoposide in my experiment?
A5: Both temperature and pH are critical factors.
-
pH : Etoposide is most stable in acidic conditions (pH 4-5).[4][7] At the physiological pH of ~7.4 found in culture media, it is less stable and can degrade. One study noted that at pH 7.4 and 37°C, etoposide can isomerize to the inactive cis-etoposide (B601099) with a half-life of about two days, which could impact the interpretation of long-term assays.[12]
-
Temperature : While stock solutions in DMSO are stored at -20°C, working solutions in media are incubated at 37°C.[8] Some studies suggest that for diluted solutions, room temperature (20-24°C) may be more suitable for maintaining stability than refrigeration (4°C), as lower temperatures can sometimes promote crystallization of media components.[7][13]
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound/Etoposide in cell culture.
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to media. | Poor Mixing/Localized High Concentration: The concentrated DMSO stock is not dispersing quickly enough, causing the drug to "crash out" of solution.[10] | Pre-warm the media to 37°C. Add the stock solution drop-wise into the vortex of the swirling media to ensure rapid and even distribution. Do not add the stock directly onto the cells. |
| Media becomes cloudy after a few hours of incubation. | Exceeded Solubility Limit: The final working concentration of etoposide is too high for the specific culture medium and conditions (e.g., serum percentage).[6] | Perform a solubility test to determine the practical solubility limit in your specific media. Consider lowering the final working concentration of the drug. |
| Inconsistent results between experiments. | Precipitation or Degradation: Undetected microprecipitation is leading to variable effective concentrations. Alternatively, the drug is degrading over the course of a long incubation.[7][12] | Prepare fresh working solutions for each experiment. For long-term incubations (>48 hours), consider replenishing the media with freshly prepared drug solution, accounting for its half-life.[12] Visually inspect plates for precipitation before analysis. |
| No visible pellet in stock solution tube after thawing. | Incorrect Storage/Degradation: This is not a typical issue for DMSO stocks but could indicate a problem with the initial solubilization or long-term storage. | Ensure the stock solution is completely thawed and vortexed before use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] |
Quantitative Data Summary
Table 1: Solubility of Etoposide
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Very poorly soluble / Insoluble (~20-50 µM max) | [8][14] |
| DMSO | ≥ 25 mg/mL (approx. 42.5 mM) | [8] |
| Ethanol | Insoluble / Very poorly soluble |[8][14] |
Table 2: Stability of Etoposide in Aqueous Solutions
| Concentration | Diluent | Temperature | Stability (Time to >10% loss) | Reference |
|---|---|---|---|---|
| 100 mg/L | 0.9% NaCl | Room Temp / 4°C | Stable for 24 hours | [7] |
| 100 mg/L | 5% Dextrose | Room Temp / 4°C | Stable for 12 hours | [7] |
| 400 mg/L | 0.9% NaCl / 5% Dextrose | Room Temp / 4°C | Stable for 24 hours | [7] |
| 600 mg/L | 0.9% NaCl | Room Temp / 4°C | Stable for 8 hours | [7] |
| 600 mg/L | 5% Dextrose | Room Temp / 4°C | Stable for 6 hours |[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Etoposide Stock Solution (50 mM in DMSO)
-
Materials : Etoposide powder (MW: 588.56 g/mol ), cell culture grade DMSO, sterile microcentrifuge tubes.
-
Calculation : To prepare a 50 mM stock solution, weigh out 29.43 mg of Etoposide powder.
-
Dissolution : Aseptically add the 29.43 mg of Etoposide to a sterile conical tube. Add 1 mL of cell culture grade DMSO.
-
Mixing : Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.[11]
-
Aliquoting and Storage : Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL). Store tightly sealed at -20°C, protected from light. Properly stored solutions are stable for at least 3 months.[8]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Thaw Stock : Thaw a single aliquot of the 50 mM Etoposide DMSO stock solution at room temperature.
-
Pre-warm Media : Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Serial Dilution (Recommended) : It is best practice to perform an intermediate dilution. For example, dilute the 50 mM stock 1:100 in pre-warmed media to get a 500 µM intermediate solution.
-
Final Dilution : While gently swirling the pre-warmed media, add the required volume of the stock or intermediate solution drop-wise. This rapid mixing is crucial to prevent precipitation.[10] For example, to achieve a final concentration of 25 µM, add 50 µL of the 500 µM intermediate solution to 950 µL of media.
-
Final DMSO Check : Ensure the final DMSO concentration in the culture does not exceed 0.5%.[11]
-
Use Immediately : Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for preparing Etoposide solutions to prevent precipitation.
References
- 1. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etoposide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
Troubleshooting inconsistent results with Etopofos
Welcome to the technical support center for Etopofos. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide (B1684455)?
This compound (etoposide phosphate) is a water-soluble prodrug of etoposide.[1][2][3][4][5] In biological systems, it is rapidly converted to its active form, etoposide, by endogenous phosphatases.[4] This conversion is a critical step for its cytotoxic activity. The primary advantage of this compound is its increased aqueous solubility compared to etoposide, which can simplify formulation and administration in experimental settings.[1][2]
Q2: Why am I observing lower-than-expected cytotoxicity with this compound?
Several factors could contribute to lower-than-expected cytotoxicity:
-
Incomplete Conversion to Etoposide: this compound must be converted to etoposide to exert its cytotoxic effects. The efficiency of this conversion can vary between different cell lines due to variations in phosphatase activity.
-
Cell Line Specific Sensitivity: Different cell lines can exhibit a wide range of sensitivities to etoposide.[6][7] It is crucial to determine the IC50 value for your specific cell line.
-
Drug Concentration and Exposure Time: The concentration of this compound and the duration of treatment are critical parameters. Insufficient concentration or a short exposure time may not be enough to induce a significant cytotoxic response.
-
Instability in Culture Media: The active form, etoposide, can be unstable in cell culture media, with its active trans-isomer converting to the inactive cis-isomer over time.[8] This degradation is pH-dependent and can lead to a decrease in the effective concentration of the active drug during prolonged incubations.[8]
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several sources of variability:
-
Stock Solution Preparation and Storage: Etoposide, the active form of this compound, is poorly soluble in water and is typically dissolved in DMSO.[9][10] Improperly prepared or stored stock solutions can lead to precipitation or degradation. It is recommended to store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.[9]
-
Variations in Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular response to the drug.[11]
-
Assay-Specific Variability: The choice of cytotoxicity assay (e.g., MTT, SRB) and variations in experimental execution can introduce variability.[11]
-
Purity of the Compound: The purity of the this compound used can impact its activity.[11]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Standardize your experimental workflow. Use cells within a narrow passage number range, seed the same number of cells for each experiment, and use a consistent serum concentration.
-
Possible Cause: Instability of etoposide in the culture medium.[8]
-
Solution: For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals to maintain a consistent concentration of the active drug.
-
Possible Cause: Issues with stock solution.
-
Solution: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., sterile water or PBS) and the subsequent etoposide dilutions in DMSO.[9][12] Store aliquots at -20°C and avoid repeated freeze-thaw cycles.[9]
Issue 2: No significant cell death observed at expected concentrations.
-
Possible Cause: The chosen cell line is resistant to etoposide.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. You may need to use significantly higher concentrations than those reported for other cell lines.[6]
-
Possible Cause: Insufficient incubation time.
-
Solution: Etoposide-induced apoptosis is a time-dependent process.[13] Increase the incubation time to allow for the drug to take effect. A time-course experiment can help determine the optimal treatment duration.
-
Possible Cause: Inefficient conversion of this compound to etoposide.
-
Solution: While less common in cell culture, if you suspect inefficient conversion, you could consider using etoposide directly for comparison.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute lyophilized this compound powder in sterile, nuclease-free water or phosphate-buffered saline (PBS) to a desired stock concentration (e.g., 10 mM).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the final dilution, if any).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Action | Expected Outcome |
| Cell passage number variability | Use cells within a consistent, narrow passage range (e.g., 5-15). | Reduced well-to-well and experiment-to-experiment variability. |
| Inconsistent cell seeding density | Use a cell counter to ensure accurate and consistent cell numbers per well. | More uniform cell growth and drug response. |
| Serum lot variability | Use the same lot of fetal bovine serum (FBS) for the duration of a study. | Minimized variation in growth factor signaling. |
| Etoposide instability in media[8] | For incubations > 24h, consider replacing the media with fresh drug every 24h. | More consistent effective drug concentration over time. |
| Stock solution degradation | Prepare fresh stock solutions and store in single-use aliquots at -20°C.[9] | Reliable and reproducible drug concentrations. |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Conversion of this compound and its mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
Caption: Downstream signaling cascade following etoposide action.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early studies of etoposide phosphate, a water-soluble prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conversion of the prodrug etoposide phosphate to etoposide in gastric juice and bile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of genomic regions contributing to etoposide-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide | Cell Signaling Technology [cellsignal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etopofos and Etoposide
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Etopofos and its active form, Etoposide (B1684455).
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Etoposide?
A1: this compound is a water-soluble phosphate (B84403) ester prodrug of Etoposide.[1][][3] After administration, this compound is rapidly converted to Etoposide by phosphatases.[] Etoposide is the active cytotoxic agent that inhibits topoisomerase II, leading to DNA strand breaks and cell death.[3][4] The use of this compound helps to overcome the poor water solubility and precipitation issues associated with Etoposide.[1]
Q2: What are the main degradation pathways for Etoposide?
A2: Etoposide is susceptible to degradation under various conditions. The primary degradation pathways include:
-
Hydrolysis: This is a major degradation route, especially in acidic or alkaline solutions.[5][6][7] Hydrolysis can affect the glycosidic linkage and the lactone ring of the Etoposide molecule.[7]
-
Oxidation: Etoposide can be degraded by oxidation, for instance, in the presence of hydrogen peroxide.[7]
-
Photodegradation: Exposure to UV light can also lead to the decomposition of Etoposide.[7]
-
Epimerization: At a pH above 6, Etoposide can undergo epimerization to the less active cis-Etoposide.[7]
Q3: What are the known degradation products of Etoposide?
A3: Forced degradation studies have identified several degradation products. Under acidic hydrolysis, a major and a minor degradation product have been observed.[7] Alkaline hydrolysis and oxidative stress also lead to the formation of distinct degradants.[7] These products can be isomers or hydroxy acid derivatives of Etoposide.[7] Two degradation products resulting from hydrolysis have been characterized by LC-HR-MSn.[5]
Q4: What are the biological effects of Etoposide degradation products?
A4: The specific biological effects of individual degradation products are not extensively documented in readily available literature. However, it is known that epimerization of Etoposide to its cis-isomer at a pH greater than 6 results in a less active compound. Some studies on the complete degradation of Etoposide using methods like photocatalysis or enzymatic action have shown that the resulting mixture of byproducts can be non-toxic.[8][9] For experimental purposes, the presence of any degradation products can lead to inaccurate quantification of the active compound and introduce variability in biological assays.
Q5: How can I prevent the degradation of Etoposide in my experiments?
A5: To minimize degradation, consider the following:
-
Use this compound: When possible, using the more stable this compound prodrug can be advantageous, as it is less prone to precipitation.[1]
-
Control pH: Maintain the pH of your solutions between 4 and 6, as this is the most favorable range for Etoposide stability.[7][10]
-
Proper Diluents: For dilutions, 5% glucose (D5W) has been shown to provide better stability than 0.9% sodium chloride, especially at higher concentrations.[11][12][13]
-
Control Concentration: Be aware that Etoposide solutions, particularly in normal saline, are prone to precipitation at concentrations greater than 0.4 mg/mL.[10][11][12][13][14]
-
Temperature: Store solutions at room temperature (20-25°C) rather than under refrigeration, as lower temperatures can increase the risk of precipitation.[10][11][12]
-
Light Protection: Protect solutions from light to prevent photodegradation.[15]
-
Fresh Preparation: Prepare solutions fresh whenever possible.
Troubleshooting Guides
Issue 1: Precipitation observed in Etoposide solution.
-
Possible Cause 1: High Concentration. Etoposide has limited solubility in aqueous solutions and tends to precipitate at concentrations above 0.4 mg/mL.[10][11][12][13][14]
-
Possible Cause 2: Improper Storage Temperature. Storing diluted Etoposide solutions under refrigeration can promote precipitation.[10][11][12]
-
Solution: Store diluted solutions at room temperature (20-25°C).[10]
-
-
Possible Cause 3: Incorrect Diluent. 0.9% sodium chloride increases the risk of precipitation compared to 5% glucose.[11][13]
-
Solution: Use 5% glucose as the diluent, especially for concentrations at or near 0.4 mg/mL.
-
Issue 2: Inconsistent or lower-than-expected biological activity in experiments.
-
Possible Cause 1: Chemical Degradation. The Etoposide in your stock or working solution may have degraded due to improper pH, exposure to light, or prolonged storage. At pH values above 6, Etoposide can convert to the less active cis-isomer.[7]
-
Possible Cause 2: Inaccurate Concentration due to Precipitation. If some of the drug has precipitated out of solution, the actual concentration in the supernatant will be lower than intended.
-
Solution: Visually inspect all solutions for precipitates before use. If any are observed, discard the solution and prepare a fresh one at a lower concentration or with a more suitable diluent.
-
Data Summary Tables
Table 1: Stability of Etoposide Solutions under Different Conditions
| Concentration | Diluent | Temperature | Stability Duration | Reference |
| 0.2 mg/mL | 0.9% NaCl or 5% Glucose | 2°C–8°C or 20°C–25°C | Up to 28 days | [12] |
| 0.4 mg/mL | 0.9% NaCl | Room Temperature | Precipitation within 24 hours | [14] |
| 0.4 mg/mL | 0.9% NaCl or 5% Glucose | 25°C | 24 hours to 7 days (variable) | [11] |
| 0.4 mg/mL | 0.9% NaCl or 5% Glucose | Refrigerated | Precipitation noticeable at Day 4 | [12] |
| 1.26 mg/mL | 5% Glucose | 25°C | 61 days | [11][12] |
| 1.75 mg/mL | 5% Glucose | 25°C | 28 days | [11][12] |
| 2.00 - 6.00 mg/mL | 0.9% NaCl | Room Temperature | Precipitated within 2 hours | [14] |
Experimental Protocols
Protocol 1: Preparation of a Stable Etoposide Working Solution
-
Reconstitution: If starting with Etoposide powder, reconstitute in DMSO to create a concentrated stock solution.
-
Dilution: For aqueous working solutions, dilute the DMSO stock using 5% glucose solution to a final concentration not exceeding 1.75 mg/mL, and preferably at or below 0.4 mg/mL for routine use.[11][12]
-
pH Adjustment: If necessary, adjust the pH of the final solution to be between 4 and 6.[7][10]
-
Storage: Store the working solution at room temperature (20-25°C) and protect from light.[10][15] Use within 24 hours for concentrations around 0.4 mg/mL to be safe, although higher concentrations in 5% glucose may be stable for longer.[11]
-
Inspection: Always visually inspect the solution for any signs of precipitation before use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Etoposide Quantification
This is a general protocol based on methods described in the literature.[6][7][16] Specific parameters may need to be optimized for your system.
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., LiChrospher 100 C18, 250 mm x 4.6 mm, 5-μm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer (pH 4.5) in a 55:45 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at 283 nm.[7]
-
Procedure:
-
Prepare a standard curve with known concentrations of Etoposide.
-
Inject the sample to be analyzed.
-
The concentration of Etoposide and the presence of degradation products (appearing as separate peaks) can be determined by comparing the chromatogram to the standard curve and to a chromatogram of a non-degraded sample.
-
Visualizations
References
- 1. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability and degradation kinetics of etoposide-loaded parenteral lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological study of the degradation products of antineoplastic agent etoposide in commercial formulation treated by heterogeneous photocatalysis using SrSnO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical stability of Etoposide Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 13. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Determination of etoposide phosphate intermediates by gradient liquid chromatography using postcolumn derivatization with cuprammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Interference with Etopofos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays in the presence of Etopofos.
Frequently Asked Questions (FAQs) and Troubleshooting
1. My MTT assay is showing unexpected results with this compound. What could be the cause?
This compound, like other compounds with reducing potential, may directly reduce the MTT tetrazolium salt to its purple formazan (B1609692) product. This chemical reaction is independent of cellular metabolic activity and can lead to a false-positive signal, making the cells appear more viable than they are.
Troubleshooting Steps:
-
Include a "drug-only" control: This is a critical control. In a separate set of wells without cells, add the same concentrations of this compound and MTT reagent to the cell culture medium. Any color change in these wells is due to direct chemical reduction by this compound.
-
Subtract background absorbance: The absorbance from the "drug-only" control should be subtracted from the absorbance of your experimental wells to correct for this interference.
-
Cell washing: Before adding the MTT reagent, consider gently washing the cells with warm PBS to remove residual this compound. However, be cautious as this step can lead to the loss of loosely adherent or dying cells.
-
Consider alternative assays: If the interference is significant and cannot be adequately corrected, consider using a non-tetrazolium-based assay like the Crystal Violet assay or a luminescent assay like CellTiter-Glo.
2. Are other tetrazolium-based assays like XTT, WST-1, and WST-8 also affected by this compound?
Yes, it is possible. Since XTT, WST-1, and WST-8 are also tetrazolium salts, they are susceptible to chemical reduction by compounds with reducing properties. The extent of interference may vary between the different reagents.
Troubleshooting Steps:
-
The same troubleshooting steps as for the MTT assay apply. The "drug-only" control is essential to quantify and correct for any direct reduction of the tetrazolium salt by this compound.
3. I am using the CellTiter-Glo luminescent assay. Can this compound interfere with this assay?
Yes, this compound may interfere with luciferase-based assays like CellTiter-Glo. The mechanism of interference is different from tetrazolium assays. Some compounds can directly inhibit the firefly luciferase enzyme, which would lead to a decrease in the luminescent signal and an underestimation of cell viability (a false-negative result).
Troubleshooting Steps:
-
Include a "lysate control": To test for direct enzyme inhibition, prepare a lysate from untreated cells and add this compound at the concentrations used in your experiment directly to the lysate before adding the CellTiter-Glo reagent. A decrease in luminescence in the presence of this compound would indicate enzyme inhibition.
-
Data Correction: If inhibition is observed, you may need to apply a correction factor to your experimental data.
-
Consider alternative assays: If significant and concentration-dependent inhibition of luciferase is observed, switching to a different type of viability assay that does not rely on this enzyme, such as the Crystal Violet assay, is recommended.
Data Presentation
Table 1: Summary of Potential this compound Interference with Common Cell Viability Assays
| Assay Type | Principle | Potential Interference by this compound | Likely Effect on Viability Readout |
| MTT, XTT, WST-1, WST-8 | Enzymatic reduction of tetrazolium salt by metabolically active cells.[1][2] | Direct chemical reduction of the tetrazolium salt. | False Positive (artificially high viability) |
| CellTiter-Glo | Luciferase-based measurement of ATP as an indicator of metabolic activity.[3] | Direct inhibition of the firefly luciferase enzyme. | False Negative (artificially low viability) |
| Crystal Violet | Staining of adherent cell proteins and DNA. | Minimal to no direct chemical interference reported. | Generally reliable for adherent cells. |
| Trypan Blue | Exclusion of dye by cells with intact membranes. | Minimal to no direct chemical interference reported. | Generally reliable for suspended cells. |
Table 2: Example IC50 Values of this compound in Different Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| A549 | Lung Cancer | 72 hours | 3.49[4] |
| BEAS-2B | Normal Lung | 72 hours | 2.10[4] |
| Raw 264.7 | Monocyte Macrophage | 48 hours | 5.40[5] |
| HTLA-230 | Neuroblastoma | 24 hours | Dose-dependent reduction up to 225 µM[6] |
| DU145 | Prostate Cancer | Not specified | 98.4[7] |
Note: These values are from different studies and experimental conditions may vary.
Experimental Protocols
Modified MTT Assay Protocol for this compound Treatment
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time. Include vehicle-only controls.
-
Crucially, prepare a parallel set of "drug-only" control wells on the same plate. These wells should contain the same culture medium and concentrations of this compound but no cells.
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (including the "drug-only" controls).
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the average absorbance of the "drug-only" controls for each this compound concentration and subtract this value from the absorbance of the corresponding wells with cells.
Modified CellTiter-Glo® Assay Protocol for this compound Treatment
-
Seed cells in a white-walled, 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of this compound.
-
To check for luciferase inhibition, in a separate plate, prepare a cell lysate from a large batch of untreated cells. Aliquot this lysate into wells and then add the same concentrations of this compound that are being tested on the cells.
-
Equilibrate the plates to room temperature for approximately 30 minutes.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence.
-
Data Analysis: Analyze the results from the lysate control plate. If there is a concentration-dependent decrease in luminescence in the presence of this compound, this indicates enzyme inhibition. A correction factor may need to be applied to the data from the cell-based assay.
Crystal Violet Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound.
-
After the treatment period, gently wash the cells with PBS to remove dead and detached cells.
-
Fix the remaining adherent cells with 100 µL of 4% paraformaldehyde or 100% methanol (B129727) for 10-15 minutes.
-
Remove the fixative and wash the plate with water.
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance at approximately 570 nm.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: General experimental workflow for cell viability assays.
Caption: Troubleshooting logic for assay interference.
References
- 1. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. netjournals.org [netjournals.org]
- 5. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. promega.com [promega.com]
Technical Support Center: Etopofos Treatment Optimization
Welcome to the technical support center for Etopofos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound treatment duration for maximal effect in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a water-soluble prodrug that is rapidly and completely converted to its active form, etoposide (B1684455), in the body.[1][2][3] Etoposide targets the enzyme DNA topoisomerase II, which is crucial for resolving DNA topological issues during replication and transcription.[4][5] Etoposide stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme creates a double-strand break.[6][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and programmed cell death (apoptosis).[4][8]
Q2: How does this compound treatment affect the cell cycle?
A2: Etoposide-induced DNA damage activates the DNA Damage Response (DDR) pathway, often leading to cell cycle arrest, primarily at the G2/M phase.[4][6] This arrest allows the cell time to repair the DNA damage. However, if the damage is too extensive, the cell will undergo apoptosis.[4] The specific effect on the cell cycle can be dose-dependent. Low concentrations of etoposide (e.g., up to 0.25 µM) may cause a G2 arrest by 24 hours, while higher concentrations (0.25-2 µM) can induce an initial S-phase delay followed by a long-term G2 arrest.[9][10]
Q3: What is the typical duration for this compound treatment in cell culture experiments?
A3: The optimal treatment duration is highly dependent on the cell line and the desired outcome (e.g., cell cycle arrest vs. apoptosis). A common treatment duration cited in various protocols is 18 hours.[11][12] However, effects can be seen at earlier time points. For instance, robust cleavage of caspase-3, a marker of apoptosis, can be observed as early as 6 hours with high concentrations of etoposide (150 µM), while lower concentrations (1.5 or 15 µM) may require up to 18 hours to show a similar effect.[11] For long-term studies (e.g., 10 days), continuous treatment is likely too toxic. A shorter initial treatment (e.g., a few hours to 18 hours) may be sufficient to induce lasting DNA damage.[12] It is always recommended to perform a time-course experiment to determine the optimal duration for your specific experimental goals and cell line.[12][13]
Q4: I am observing excessive cell death even at low concentrations of this compound. What could be the issue?
A4: Several factors could contribute to higher-than-expected cytotoxicity:
-
Cell Line Sensitivity: Your specific cell line or even a particular passage number might be more sensitive to this compound than what is reported in the literature.[13]
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at certain concentrations. Ensure the final solvent concentration is non-toxic and consistent across all experimental and control groups.[13]
-
Incorrect Drug Concentration: Errors in stock solution calculation or dilution can lead to a higher final concentration than intended. It's advisable to re-verify your calculations and, if necessary, prepare a fresh stock solution.[13]
-
Cell Culture Conditions: High cell density, nutrient depletion, or underlying contamination can sensitize cells to drug treatment.[13]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
-
Possible Cause:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells.
-
Edge Effects: Evaporation in the outer wells of a microplate can alter media and drug concentrations.
-
Incomplete Drug Distribution: Failure to properly mix the drug in the well after addition.
-
-
Recommended Solutions:
-
Improve Seeding Technique: Ensure a homogenous cell suspension and consider using a multichannel pipette.
-
Mitigate Edge Effects: Avoid using the outermost wells for experiments and instead fill them with sterile media or PBS to create a humidity barrier.
-
Ensure Proper Mixing: After adding this compound, gently rock the plate in a cross pattern to ensure even distribution.
-
Issue 2: Inconsistent or No Induction of Apoptosis
-
Possible Cause:
-
Suboptimal Treatment Duration or Concentration: The chosen concentration or incubation time may be insufficient to induce apoptosis in your specific cell line.
-
Cell Resistance: The cell line may have intrinsic or acquired resistance to this compound.
-
Assay Timing: The endpoint measurement might be at a time point where apoptosis has not yet peaked or has already passed.
-
-
Recommended Solutions:
-
Perform Dose-Response and Time-Course Experiments: Determine the IC50 value for your cell line and identify the optimal time point for observing apoptosis.
-
Verify Apoptosis Induction: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP or caspase-3.
-
Consider Combination Treatments: If resistance is suspected, combining this compound with other agents might enhance its apoptotic effect.
-
Data Presentation
Table 1: Concentration-Dependent Effects of Etoposide on Apoptosis in Mouse Embryonic Fibroblasts (MEFs) after 18 hours
| Etoposide Concentration | Percentage of Apoptotic Cells (Mean ± SD) |
| 1.5 µM | ~22% |
| 15 µM | ~60% |
| 150 µM | ~65% |
Data extracted from a study on MEFs, showing the percentage of cells with sub-G1 DNA content as a measure of apoptosis.[11]
Table 2: Time-Dependent Activation of Caspase-3 by Etoposide in MEFs
| Etoposide Concentration | 3 hours | 6 hours | 18 hours |
| 1.5 µM | No significant cleavage | No significant cleavage | Cleavage observed |
| 15 µM | No significant cleavage | No significant cleavage | Cleavage observed |
| 150 µM | No significant cleavage | Robust cleavage | Robust cleavage |
This table summarizes the findings on caspase-3 cleavage, a key event in apoptosis, at different time points and concentrations.[11]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.[14]
Protocol 2: Assessing Apoptosis by Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine them with the supernatant containing the floating cells.
-
Cell Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cells using a flow cytometer. The sub-G1 peak in the DNA content histogram represents the apoptotic cell population.[11]
Mandatory Visualizations
Caption: Mechanism of this compound action leading to DNA double-strand breaks.
Caption: Simplified DNA damage response pathway initiated by Etoposide.
References
- 1. drugs.com [drugs.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase II and etoposide — a tangled tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. bms.com [bms.com]
- 10. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. netjournals.org [netjournals.org]
Technical Support Center: Overcoming Etoposide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with etoposide (B1684455) resistance in cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments aimed at overcoming etoposide resistance.
Issue 1: Higher than expected IC50 value for etoposide in the resistant cell line.
-
Question: My etoposide-resistant cell line shows an extremely high IC50 value, making it difficult to design combination therapy experiments. What could be the reason?
-
Answer: Several factors could contribute to this observation:
-
Multiple Resistance Mechanisms: The cell line may have developed multiple mechanisms of resistance, such as overexpression of different drug efflux pumps (e.g., P-glycoprotein and MRP1) and alterations in topoisomerase IIα expression or activity.[1][2]
-
High Passage Number: Cell lines at high passage numbers can exhibit altered phenotypes and drug sensitivities. It is recommended to use low-passage, authenticated cell lines.
-
Experimental Conditions: Factors such as cell seeding density, media composition, and duration of drug exposure can significantly influence the IC50 value.[3] Ensure these parameters are consistent across experiments.
-
Issue 2: Inconsistent results in cell viability assays with etoposide and a resistance modulator.
-
Question: I am testing a potential modulator to reverse etoposide resistance, but my cell viability assay results are not reproducible. What are the possible causes and solutions?
-
Answer: Inconsistent results can arise from several sources:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous and use calibrated pipettes for seeding.[3]
-
Edge Effects: Wells on the periphery of the microplate are prone to evaporation, which can alter drug concentrations. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[3]
-
Incomplete Drug Solubilization or Distribution: Ensure your compounds are fully dissolved and properly mixed in the culture medium to avoid concentration gradients.[3]
-
Timing of Assay: The timing of the viability assay after treatment is crucial. A time-course experiment should be performed to determine the optimal endpoint.[3]
-
Issue 3: The resistance-reversing agent shows toxicity on its own.
-
Question: The inhibitor I'm using to overcome etoposide resistance is showing significant cytotoxicity even without etoposide. How can I address this?
-
Answer: This is a common challenge. Here are some strategies:
-
Dose-Response Curve for the Inhibitor: Determine the IC50 of the inhibitor alone to identify a concentration range that is non-toxic or minimally toxic to the cells.
-
Combination Index (CI) Analysis: Use the Chou-Talalay method to determine if the combination of etoposide and the inhibitor is synergistic, additive, or antagonistic. This method can help identify synergistic combinations even at lower, non-toxic concentrations of the inhibitor.
-
Alternative Modulators: Explore other inhibitors that target the same resistance mechanism but may have a better toxicity profile.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of etoposide resistance in cancer cell lines?
A1: The major mechanisms include:
-
Altered Drug Target: Decreased expression or mutations in the topoisomerase IIα gene (TOP2A), the primary target of etoposide.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which actively pump etoposide out of the cell.[1][2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt and MEK/ERK, which promote cell survival and inhibit apoptosis.[4] Activation of STAT3 has also been implicated in chemoresistance.[5]
-
Defects in Apoptotic Pathways: Alterations in proteins involved in apoptosis, such as the p53 tumor suppressor.
Q2: How can I determine which mechanism of resistance is dominant in my cell line?
A2: A multi-step approach is recommended:
-
Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of TOP2A, ABCB1, and ABCC1.
-
Functional Assays for Drug Efflux Pumps: Employ assays like the rhodamine 123 efflux assay to assess the activity of P-glycoprotein.
-
Signaling Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the Akt, ERK, and STAT3 pathways.
Q3: What are some common agents used to reverse etoposide resistance in vitro?
A3: Several classes of compounds can be used:
-
P-glycoprotein Inhibitors: Verapamil (B1683045) and cyclosporin (B1163) A are first and second-generation inhibitors.[1][6][7]
-
PI3K/Akt Pathway Inhibitors: Wortmannin and various specific Akt inhibitors can sensitize resistant cells to etoposide.[4]
-
MEK/ERK Pathway Inhibitors: PD98059 is a commonly used inhibitor of this pathway.[4]
-
STAT3 Inhibitors: Small molecule inhibitors like Stattic can be used to target STAT3-mediated resistance.[5][8]
Data Presentation
Table 1: Etoposide IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Status | Etoposide IC50 (µM) | Fold Resistance | Reference |
| MCF-7/S | Breast Cancer | Sensitive | Not specified | - | [2] |
| MCF-7/1E | Breast Cancer | Resistant | Not specified | 2.6 | [2] |
| MCF-7/4E | Breast Cancer | Resistant | Not specified | 4.6 | [2] |
| SCLC (Sensitive) | Small Cell Lung Cancer | Sensitive | 2.06 (median) | - | [9][10] |
| SCLC (Resistant) | Small Cell Lung Cancer | Resistant | 50.0 (median) | >8 | [9][10] |
Table 2: Reversal of Etoposide Resistance by Modulators
| Cell Line | Modulator | Modulator Concentration | Effect on Etoposide IC50 | Reference |
| Resistant Cell Line | Verapamil | 10 µM | 3-fold decrease | [6] |
| Resistant Cell Line | Wortmannin (PI3K Inhibitor) | Varies | Enhanced cytotoxicity | [4] |
| Resistant Cell Line | PD98059 (MEK Inhibitor) | Varies | Enhanced cytotoxicity | [4] |
| Resistant Cell Line | Stattic (STAT3 Inhibitor) | Varies | Increased apoptosis | [8] |
Mandatory Visualizations
Caption: Key mechanisms of etoposide resistance in cancer cells.
Caption: Workflow for investigating and overcoming etoposide resistance.
Experimental Protocols
Protocol 1: Determination of Etoposide IC50 using MTT Assay
Materials:
-
Etoposide stock solution (in DMSO)
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[11]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Count the cells and determine viability using trypan blue exclusion.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of etoposide in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the etoposide dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest etoposide concentration).
-
Incubate for 48-72 hours (the incubation time should be optimized for your cell line).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[11]
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the etoposide concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis for Topoisomerase IIα and P-glycoprotein
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Topoisomerase IIα, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Detection:
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Protocol 3: P-glycoprotein Activity Assay using Rhodamine 123 Efflux
Materials:
-
Sensitive and resistant cell lines
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control inhibitor)
-
Complete culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.[14]
-
-
Inhibitor Treatment (Optional):
-
For inhibitor studies, pre-incubate the cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.[14]
-
-
Rhodamine 123 Loading:
-
Efflux:
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for drug efflux.[15]
-
-
Flow Cytometry Analysis:
-
After the efflux period, place the cells on ice.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation ~488 nm, emission ~525 nm).[15]
-
A lower mean fluorescence intensity (MFI) in the resistant cells compared to the sensitive cells indicates P-gp activity. An increase in MFI in the presence of an inhibitor confirms P-gp-mediated efflux.
-
References
- 1. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of Akt and ERK signalling pathways induced by etoposide confer chemoresistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Effects of verapamil on etoposide pharmacokinetics after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Minimizing off-target effects of Etopofos in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Etopofos, with a specific focus on minimizing off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Etoposide (B1684455)?
This compound (also known as etoposide phosphate) is a water-soluble prodrug of etoposide.[1][2][3] After administration, it is rapidly and completely converted in the plasma to its active form, etoposide, through dephosphorylation.[2][3][4] The primary advantage of this compound over etoposide is its high water solubility, which allows for easier and more rapid administration, eliminates the need for large fluid volumes, and avoids hypersensitivity reactions associated with the solubilizing agents (like polyethylene (B3416737) glycol and polysorbate 80) used in etoposide formulations.[1][3] Despite these formulation differences, the pharmacokinetic profile, clinical activity, and toxicity of the resulting etoposide are identical.[3][5]
Q2: What is the primary mechanism of action for this compound?
The mechanism of action for this compound is identical to that of its active moiety, etoposide.[4] Etoposide targets the enzyme DNA topoisomerase II.[6][7] Normally, topoisomerase II creates transient double-strand breaks in DNA to resolve topological problems during replication and transcription, and then it re-ligates the strands.[6][8] Etoposide stabilizes the covalent complex formed between topoisomerase II and the cleaved DNA.[6][8][9] This action prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DNA double-strand breaks.[6][8][9] The resulting genomic damage triggers cell cycle arrest, primarily in the G2 phase, and ultimately induces apoptosis (programmed cell death).[4][6][10]
DOT Code for this compound Mechanism of Action Pathway
Caption: Mechanism of this compound activation and its on-target cellular effects.
Q3: What are potential off-target effects in a research context?
Off-target effects occur when a drug interacts with unintended molecular targets, leading to unforeseen biological responses.[11][12] While clinical side effects like myelosuppression (leukopenia, neutropenia) and peripheral neuropathy are well-documented, in a research setting, off-target effects can manifest as:
-
Modulation of other enzymes or signaling pathways: High concentrations of a drug can lead to non-specific binding and inhibition or activation of proteins other than Topoisomerase II.
-
Induction of cellular stress responses: Beyond DNA damage, high drug levels can induce oxidative stress, endoplasmic reticulum (ER) stress, or mitochondrial dysfunction, confounding the interpretation of results.
-
Cytotoxicity through non-apoptotic mechanisms: While apoptosis is the intended outcome, excessively high concentrations might induce necrosis, an inflammatory form of cell death that can affect neighboring cells in a culture.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for generating reliable and reproducible data. Key strategies include:
-
Thorough Dose-Response Studies: Determine the lowest effective concentration that achieves the desired on-target effect (e.g., IC50 for cell viability) in your specific cell model. Using excessive concentrations dramatically increases the risk of off-target activity.[12]
-
Use of Appropriate Controls:
-
Vehicle Control: Always include a control group treated with the same solvent used to dissolve this compound.
-
Negative Control Cells: If possible, use a cell line known to be resistant to etoposide to distinguish on-target from off-target toxicity.
-
Positive Controls: Use a well-characterized compound with a similar mechanism of action to validate your assay.
-
-
Time-Course Experiments: Assess the on-target effect at various time points. The primary effect of Topoisomerase II inhibition should be observable before widespread, secondary off-target effects manifest.
-
Orthogonal Validation: Confirm key findings using an alternative method. For example, if this compound induces a specific phenotype, try to replicate it using siRNA/shRNA to knock down Topoisomerase II (TOP2A or TOP2B), which provides a target-specific validation.
DOT Code for Concentration vs. Specificity Relationship
References
- 1. Etoposide phosphate or etoposide with cisplatin in the treatment of small cell lung cancer: randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. ascopubs.org [ascopubs.org]
- 6. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. youtube.com [youtube.com]
Stability of Etopofos in different buffer systems
Welcome to the technical support center for Etopofos (etoposide phosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various buffer systems and to offer troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from etoposide (B1684455)?
A1: this compound is a water-soluble prodrug of etoposide, an antineoplastic agent.[1] The phosphate (B84403) ester group on this compound increases its aqueous solubility, making it easier to formulate and administer compared to the poorly water-soluble etoposide. In vivo, endogenous phosphatases rapidly convert this compound to the active drug, etoposide.[2][3]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the phosphate ester bond to yield the active drug, etoposide. This conversion can be influenced by factors such as pH and the presence of enzymes (phosphatases).
Q3: What are the general recommendations for storing this compound solutions?
A3: Reconstituted this compound solutions are generally stable for several days at both refrigerated (2-8°C) and room temperature (23-25°C) in common clinical diluents like 0.9% sodium chloride and 5% dextrose.[4] For long-term storage, it is advisable to refer to the manufacturer's specific instructions and to protect solutions from light.
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound solution.
-
Possible Cause 1: Conversion to Etoposide. this compound is highly water-soluble, but its active form, etoposide, is poorly soluble. If this compound degrades to etoposide, the etoposide may precipitate out of solution, especially at higher concentrations.[5]
-
Possible Cause 2: Incompatibility with buffer components. Certain buffer components may interact with this compound, leading to precipitation.
-
Solution: When using a new buffer system, it is recommended to perform a small-scale compatibility test. Dissolve a small amount of this compound in the buffer and observe for any precipitation or turbidity over your intended experimental timeframe.
-
-
Possible Cause 3: Low temperature. While counterintuitive for many compounds, refrigeration can sometimes promote the precipitation of etoposide.[6]
-
Solution: If you observe precipitation upon cooling, try storing your prepared solutions at room temperature for immediate use. Always visually inspect solutions for particulate matter before use.
-
Issue 2: I am seeing inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound. If your this compound stock solution has degraded over time, the actual concentration of the active compound will be lower than expected, leading to variability in experimental outcomes.
-
Solution: Prepare fresh this compound solutions from a solid compound for each experiment or a series of related experiments. Avoid repeated freeze-thaw cycles of stock solutions. It is good practice to qualify the stability of this compound in your specific experimental buffer and storage conditions.
-
-
Possible Cause 2: Variable conversion to etoposide. The rate of conversion of this compound to etoposide can vary depending on the pH and enzymatic activity in your cell culture medium.
-
Solution: Be consistent with the age of your prepared this compound solutions and the incubation times in your experiments. If precise control over the active drug concentration is critical, consider using etoposide directly, being mindful of its solubility limitations.
-
Data on this compound Stability
The following tables summarize the available data on the stability of this compound in commonly used intravenous solutions. Data for specific laboratory buffers like TRIS and citrate (B86180) is limited; therefore, it is recommended to perform stability studies for your specific experimental conditions.
Table 1: Stability of this compound in 0.9% Sodium Chloride (NaCl) and 5% Dextrose (D5W)
| Concentration (as etoposide) | Diluent | Temperature | Stability Period | Remaining this compound | Reference |
| 0.1 - 10 mg/mL | 0.9% NaCl | 4°C | 31 days | >96% | [4] |
| 0.1 - 10 mg/mL | 0.9% NaCl | 23°C | 31 days | >93% | [4] |
| 0.1 - 10 mg/mL | 0.9% NaCl | 32°C | 7 days | Stable | [4] |
| 0.1 - 10 mg/mL | 5% Dextrose | 4°C | 31 days | >96% | [4] |
| 0.1 - 10 mg/mL | 5% Dextrose | 23°C | 31 days | >93% | [4] |
| 0.1 - 10 mg/mL | 5% Dextrose | 32°C | 7 days | Stable | [4] |
Table 2: Stability of this compound in Bacteriostatic Water for Injection
| Concentration (as etoposide) | Diluent | Temperature | Stability Period | Remaining this compound | Reference |
| 10 - 20 mg/mL | Bacteriostatic Water | 4°C | 31 days | >96% | [4] |
| 10 - 20 mg/mL | Bacteriostatic Water | 23°C | 31 days | 93-94% | [4] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in a Novel Buffer
-
Preparation of this compound Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve it in the desired buffer to achieve the final target concentration.
-
Ensure complete dissolution. Filter the solution through a 0.22 µm filter if necessary.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the solution.
-
Analyze the concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] This will serve as your time zero (T0) reference.
-
-
Storage Conditions:
-
Divide the remaining solution into multiple aliquots in appropriate storage vials.
-
Store the aliquots under your desired experimental conditions (e.g., 4°C, 25°C, 37°C) and protect from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Analyze the this compound concentration using the same HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
A common stability threshold is retaining at least 90% of the initial concentration.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability
This is a general method that may require optimization for your specific equipment and buffer system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.6) is often used.[7] The ratio may need to be optimized to achieve good separation between this compound, etoposide, and any other degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 285 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve prepared with known concentrations of this compound to quantify the amount in your samples.
Visualizations
References
- 1. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 [pubmed.ncbi.nlm.nih.gov]
- 4. Physical and chemical stability of etoposide phosphate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Physical and chemical stability of a generic etoposide formulation as an alternative to etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
Validation & Comparative
Etopofos vs. Etoposide: An In Vitro Cytotoxicity Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Etopofos® (etoposide phosphate) and its active metabolite, etoposide (B1684455). This compound is a water-soluble prodrug of etoposide, designed to overcome the solubility issues of the parent compound. In biological systems, this compound is rapidly and completely converted to etoposide by phosphatases. Consequently, the in vitro cytotoxic effects of this compound are directly attributable to the resulting etoposide. This guide will focus on the cytotoxic activity of etoposide, which is the shared mechanism of action for both compounds.
Mechanism of Action: Etoposide
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme involved in resolving DNA topological problems during replication and transcription.[1] The enzyme creates transient double-strand breaks in the DNA to allow for strand passage.[1] Etoposide stabilizes the covalent intermediate complex between topoisomerase II and the cleaved DNA.[1][2] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks.[1][2] The persistence of these breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[1]
Signaling Pathway and Conversion
The following diagram illustrates the conversion of this compound to etoposide and the subsequent signaling pathway leading to apoptosis.
Caption: Conversion of this compound and the apoptotic signaling pathway of etoposide.
In Vitro Cytotoxicity Data
The cytotoxic activity of etoposide, and by extension this compound, is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for etoposide vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| A549 | Lung Carcinoma | 3.49 | 72 | [3] |
| BGC-823 | Gastric Cancer | 43.74 | Not Specified | [4] |
| HeLa | Cervical Adenocarcinoma | 209.90 | Not Specified | [4] |
| HepG2 | Hepatocellular Carcinoma | 30.16 | Not Specified | [4] |
| KELLY | Neuroblastoma | 1.0 (approx. 0.59 µg/mL) | Not Specified | [5] |
| MCF-7 | Breast Adenocarcinoma | 100 | 48 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 200 | 48 | [6] |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not Specified | [4] |
| Raw 264.7 | Monocyte Macrophage | 5.40 (µg/mL) | 48 | [7] |
Experimental Protocols
A common method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Etoposide Cytotoxicity
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of etoposide in culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of etoposide.
-
Include control wells with vehicle (e.g., DMSO) and untreated cells.[7]
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[3][7]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3][7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for approximately 15 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength between 570 and 590 nm.[7][8]
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the drug concentration and use non-linear regression analysis to determine the IC50 value.[7]
-
Experimental Workflow
The diagram below outlines the typical workflow for an in vitro cytotoxicity assay.
Caption: A typical workflow for determining in vitro cytotoxicity using the MTT assay.
Conclusion
This compound serves as a water-soluble prodrug that is efficiently converted to etoposide. Therefore, the in vitro cytotoxicity of this compound is fundamentally equivalent to that of etoposide. The cytotoxic potency of etoposide, as indicated by its IC50 values, is cell-line dependent. The provided experimental protocol for the MTT assay offers a standardized method for assessing the cytotoxic effects of these compounds in various research settings.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. netjournals.org [netjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Etopofos and Teniposide Efficacy
An objective guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of two pivotal topoisomerase II inhibitors.
Etopofos (etoposide phosphate) and teniposide (B1684490) are two closely related semisynthetic derivatives of podophyllotoxin (B1678966), a compound extracted from the mayapple plant.[1] Both are established chemotherapeutic agents that play a crucial role in the treatment of various cancers.[2][3] this compound is a water-soluble prodrug that rapidly and completely converts to its active form, etoposide (B1684455), in the body.[1][4][5] This guide provides a detailed comparison of the efficacy, pharmacology, and toxicity of this compound (as its active moiety, etoposide) and teniposide, supported by experimental data and protocols.
Mechanism of Action: Targeting DNA Topoisomerase II
The primary mechanism of action for both etoposide and teniposide is the inhibition of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and repair.[6][7] Unlike agents that inhibit microtubule assembly, these epipodophyllotoxins do not bind to tubulin.[8][9] Instead, they form a ternary complex with topoisomerase II and DNA.[10] This stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands.[4][7] The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the late S or early G2 phase, and ultimately leads to programmed cell death (apoptosis).[9][11][12]
While the fundamental mechanism is the same, some studies suggest teniposide is more potent in producing DNA damage and cytotoxicity.[12] This may be due to its greater cellular uptake and accumulation compared to etoposide.[6]
Pharmacokinetic Properties
Significant differences exist in the pharmacokinetic profiles of etoposide and teniposide, influencing their clinical application. Teniposide is more highly protein-bound and generally has a longer terminal half-life than etoposide.[12][13] this compound, as a prodrug of etoposide, is notable for its high water solubility, allowing for easier and faster intravenous administration compared to the conventional etoposide formulation.[1]
| Parameter | Etoposide (from this compound) | Teniposide | Reference(s) |
| Administration | Intravenous, Oral | Intravenous | [10],[12] |
| Prodrug | Yes (this compound is a prodrug) | No | [5],[14] |
| Plasma Protein Binding | ~97% | >99% | [5],[13] |
| Metabolism | Hepatic (CYP3A4 involved) | Extensively Hepatic | [14],[15],[13] |
| Terminal Half-Life | 4 - 11 hours | 6 - 20 hours | [5],[13] |
| Primary Excretion | Urine (44-56%), Feces (~44%) | Urine (~44%), Feces (≤10%) | [5],[13] |
Table 1. Comparative Pharmacokinetic Data.
Comparative Efficacy and Clinical Applications
Both drugs are highly active agents against a range of cancers, though their primary indications often differ.[1][8] Etoposide is a cornerstone in treating small-cell lung cancer (SCLC), testicular cancer, and lymphomas.[16][17] Teniposide is frequently used in pediatric oncology, particularly for acute lymphoblastic leukemia (ALL) and neuroblastoma.[11][13]
A randomized clinical trial directly comparing the two in previously untreated SCLC patients found both to be highly active.[18] The overall response rate was 71% for teniposide and 65% for etoposide, a difference that was not statistically significant.[18] However, teniposide was associated with greater hematologic toxicity.[18] In vitro studies using human lung cancer cell lines have suggested that teniposide is the most potent among several podophyllotoxin analogues based on IC50 values.[19]
| Indication | Etoposide | Teniposide | Reference(s) |
| Small-Cell Lung Cancer | Overall Response: 65% | Overall Response: 71% | [18] |
| Complete Response: 24% | Complete Response: 23% | [18] | |
| Acute Lymphoblastic Leukemia | Used in some regimens | Primary indication, especially in refractory childhood ALL | [8],[11] |
| Testicular Cancer | Standard of care in combination therapy | Less commonly used | [17] |
| Non-Hodgkin's Lymphoma | Active as a single agent and in combination | Used in specific regimens | [17],[20] |
| Neuroblastoma | Used in some regimens | Primary indication | [13] |
Table 2. Summary of Clinical Response Rates in Key Malignancies.
Toxicity Profiles
The dose-limiting toxicity for both agents is myelosuppression.[5][9] Other significant side effects are generally similar, although their incidence and severity can vary. The risk of developing secondary leukemias is a serious long-term concern associated with both drugs.[5][14]
| Adverse Effect | Etoposide | Teniposide | Reference(s) |
| Hematologic | Myelosuppression (Dose-limiting): Neutropenia, Thrombocytopenia, Anemia | Myelosuppression (Dose-limiting): Often more severe than etoposide | [5],[18],[20] |
| Gastrointestinal | Nausea, Vomiting, Mucositis, Diarrhea | Nausea, Vomiting, Mucositis, Diarrhea | [5],[20] |
| Hypersensitivity | Rash, Urticaria, Pruritus, Anaphylaxis | Anaphylaxis-like reactions (1-5%), Hypotension with rapid infusion | [5],[13] |
| Dermatologic | Alopecia (reversible) | Alopecia (reversible) | [5],[13] |
| Secondary Malignancy | Risk of secondary leukemia | Risk of secondary leukemia | [5],[14] |
Table 3. Comparative Toxicity Profiles.
Experimental Protocols: Topoisomerase II Inhibition Assay
Evaluating the efficacy of topoisomerase II inhibitors like etoposide and teniposide is commonly performed using in vitro assays that measure the enzyme's catalytic activity. The kDNA decatenation assay is a standard method.
Principle
Topoisomerase II catalyzes the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. In the presence of an inhibitor, this process is blocked, and the kDNA fails to resolve into individual minicircles. This inhibition can be visualized by agarose (B213101) gel electrophoresis, as the large kDNA network remains in the loading well, while the decatenated minicircles migrate into the gel.
Materials
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) substrate
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Test compounds (Etoposide, Teniposide) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (containing SDS and Proteinase K)
-
Agarose, TBE or TAE buffer
-
DNA stain (e.g., Ethidium Bromide)
Methodology
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a final volume of 20 µL per reaction, combine:
-
Sterile Water
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
2 µL kDNA (e.g., 200 ng)
-
-
Aliquot: Aliquot 17 µL of the master mix into pre-chilled reaction tubes.
-
Add Inhibitor: Add 1 µL of the test compound at various concentrations to the respective tubes. Include a solvent-only control (e.g., DMSO).
-
Initiate Reaction: Add 2 µL of diluted Topoisomerase II enzyme (1-5 units) to each tube. Do not add enzyme to the "no-enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[21][22]
-
Termination: Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye. This typically contains SDS to dissociate proteins and Proteinase K to digest the enzyme.[21]
-
Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel containing a DNA stain. Run the gel at 5-10 V/cm until the dye front has migrated sufficiently.[21][22]
-
Visualization: Visualize the DNA bands using a UV transilluminator.
Data Analysis
The catenated kDNA will remain in the well, while decatenated minicircles will appear as a faster-migrating band. An effective inhibitor will reduce or eliminate the decatenated band. The intensity of the decatenated DNA band can be quantified relative to the enzyme-only control to determine the percent inhibition. Plotting percent inhibition against inhibitor concentration allows for the calculation of the IC50 value.
Conclusion
This compound and teniposide are both highly effective topoisomerase II inhibitors with a shared mechanism of action but distinct pharmacokinetic and clinical profiles. Teniposide demonstrates greater potency in some preclinical models and may offer a slight efficacy advantage in certain clinical settings, such as SCLC, but this is often accompanied by increased hematologic toxicity.[6][12][18] The primary advantage of this compound lies in its formulation as a water-soluble prodrug, which simplifies its administration and eliminates formulation-related toxicities.[1][23] The selection between these two agents is therefore a nuanced decision, guided by the specific type of malignancy, the patient's clinical status and tolerance for toxicity, and the specific treatment protocol being employed.
References
- 1. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETOPOSIDE & TENIPOSIDE | PDF [slideshare.net]
- 3. Etoposide and teniposide | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Teniposide? [synapse.patsnap.com]
- 8. Etoposide and teniposide in the treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Etoposide - Wikipedia [en.wikipedia.org]
- 11. cancerquest.org [cancerquest.org]
- 12. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. bms.com [bms.com]
- 15. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 17. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Teniposide and etoposide in previously untreated small-cell lung cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. topogen.com [topogen.com]
- 23. Clinical studies with etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Etopofos and Cisplatin: A Synergistic Combination in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The combination of the topoisomerase II inhibitor etoposide (B1684455) (the active metabolite of Etopofos) and the DNA cross-linking agent cisplatin (B142131) is a cornerstone of chemotherapy for various malignancies, particularly small cell lung cancer (SCLC). The rationale for this combination lies in their distinct but complementary mechanisms of action, which can lead to synergistic cytotoxicity against cancer cells. This guide provides an objective comparison of the performance of the this compound (etoposide) and cisplatin combination in preclinical models, supported by experimental data, detailed protocols, and mechanistic insights.
Quantitative Analysis of Synergy: A Comparative Overview
The interaction between etoposide and cisplatin has been evaluated in numerous preclinical studies, yielding results that range from synergistic to additive, and occasionally antagonistic, depending on the cancer type, cell line, and experimental conditions.[1] Synergy is often concentration-dependent, highlighting the importance of optimizing dosing schedules.[1]
Below is a summary of quantitative and qualitative data from key preclinical studies.
| Cancer Type | Model System | Method of Analysis | Key Findings | Interaction | Reference |
| Small Cell Lung Cancer (SCLC) | SBC-3 (human cell line) | Isobologram Analysis | Potentiation of cell growth inhibition observed. | Synergistic | Kondo et al., 1994[2] |
| Small Cell Lung Cancer (SCLC) | SBC-1 (human cell line) | Isobologram Analysis | The combination showed a less than additive effect. | Antagonistic | Kondo et al., 1994[2] |
| Small Cell Lung Cancer (SCLC) | SBC-2, SBC-5, Lu130, Lu134AH, Lu135T, H69 (human cell lines) | Isobologram Analysis | The combined effect was equal to the sum of individual effects. | Additive | Kondo et al., 1994[2] |
| Small Cell Lung Cancer (SCLC) | SBC-1, SBC-3, SBC-5 Xenografts (nude mice) | Tumor Growth Ratio | Observed tumor growth inhibition was greater than the expected additive effect for all three cell lines. | Synergistic | Kondo et al., 1994[2] |
| In Vitro Tumor Model | V79 Spheroids | Median-Effect Analysis | Synergy was demonstrated at clinically relevant doses, particularly in non-cycling and hypoxic cells. | Synergistic | Durand & Goldie, 1987[3] |
| Small Cell Lung Cancer (SCLC) | SBC-3 (human cell line) | 3-D Model Analysis | Peak synergy was observed at higher concentrations of both drugs, while antagonism was noted at lower concentrations. | Concentration-Dependent Synergy/Antagonism | Su et al., 1995[1] |
Mechanistic Synergy: The DNA Damage Response Pathway
The synergistic interaction between this compound (etoposide) and cisplatin is primarily rooted in their combined assault on DNA integrity and the subsequent activation of the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis.
-
Cisplatin: As a platinum-based agent, cisplatin forms covalent adducts with DNA, creating intra- and inter-strand crosslinks. This distortion of the DNA helix obstructs replication and transcription, triggering a robust DDR. The cell cycle arrests to allow for repair, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates downstream effectors like p53.[4][5][6]
-
This compound/Etoposide: Etoposide targets topoisomerase II, an enzyme essential for managing DNA topology during replication. By stabilizing the transient double-strand breaks created by the enzyme, etoposide leads to the accumulation of permanent DNA breaks. This damage also activates the DDR, often involving the ATM (Ataxia Telangiectasia Mutated) kinase and leading to p53 activation.
The convergence of these two mechanisms overwhelms the cell's DNA repair capacity. The sustained and multi-faceted DNA damage signal leads to the upregulation of pro-apoptotic proteins (e.g., PUMA, Noxa) by p53, inhibition of anti-apoptotic proteins like Bcl-2, and the activation of the caspase cascade, culminating in programmed cell death.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are generalized protocols based on methods cited in the referenced preclinical studies.
In Vitro Synergy Assessment (Isobologram & Combination Index)
This workflow is used to determine if the combined effect of two drugs is synergistic, additive, or antagonistic in cultured cancer cells.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SCLC lines SBC-1, SBC-3, NCI-H69) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
2. Drug Preparation and Treatment:
-
Stock solutions of etoposide and cisplatin are prepared.
-
Serial dilutions of each drug are made. For combination studies, drugs are often mixed at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Cells are treated with a range of concentrations of etoposide alone, cisplatin alone, and the combination. Control wells receive vehicle only.
3. Cytotoxicity Assay (MTT Assay):
-
After a 72-hour incubation period, the drug-containing media is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product.[7]
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
The absorbance is read on a microplate reader at approximately 570-590 nm.
4. Synergy Analysis:
-
Isobologram Analysis: Dose-response curves are generated for each drug. An isobologram is constructed with the concentrations of etoposide and cisplatin on the x and y axes, respectively. A line connecting the IC50 (50% inhibitory concentration) values of the individual drugs represents the line of additivity. Experimental IC50 values for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.[9][10]
-
Combination Index (CI) Method (Chou-Talalay): This quantitative method calculates a CI value, where CI < 1, CI = 1, and CI > 1 represent synergy, an additive effect, and antagonism, respectively. This analysis requires specialized software (e.g., CompuSyn).
In Vivo Synergy Assessment (Xenograft Model)
1. Tumor Implantation:
-
Female nude mice (4-6 weeks old) are used.
-
Human cancer cells (e.g., 5 x 10^6 SBC-3 cells) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
2. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups: (1) Vehicle Control, (2) Etoposide alone, (3) Cisplatin alone, and (4) Etoposide + Cisplatin.
-
Drugs are administered via an appropriate route (e.g., intraperitoneally). A representative dosing schedule could be Cisplatin at 5 mg/kg and Etoposide at 30 mg/kg, administered simultaneously.[2]
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = length × width² / 2).
-
Animal body weight is monitored as an indicator of toxicity.
-
The experiment is terminated when tumors in the control group reach a predetermined size.
4. Synergy Calculation:
-
The effect of the combination is determined by comparing the observed tumor growth in the combination group with the expected tumor growth if the drugs were merely additive. An observed tumor growth ratio that is significantly lower than the expected additive ratio indicates in vivo synergy.[2]
Conclusion
Preclinical data robustly support a strong, albeit model-dependent, synergistic interaction between this compound (etoposide) and cisplatin. This synergy is primarily driven by the induction of overwhelming DNA damage, which activates apoptotic pathways that cancer cells cannot overcome. While in vitro studies show variable interactions, in vivo models consistently demonstrate a synergistic anti-tumor effect. These findings provide a solid rationale for the continued clinical use of this combination and support further research into optimizing dosing schedules and exploring its efficacy in other cancer types.
References
- 1. Evaluation of synergism by a novel three-dimensional model for the combined action of cisplatin and etoposide on the growth of a human small-cell lung-cancer cell line, SBC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The combination of etoposide and cisplatin in non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of etoposide and cisplatin in an in vitro tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Synergistic or Additive Pharmacological Interactions between Magnoflorine and Cisplatin in Human Cancer Cells of Different Histological Origin [mdpi.com]
- 10. Antagonistic Interaction between Histone Deacetylase Inhibitor: Cambinol and Cisplatin—An Isobolographic Analysis in Breast Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Etopofos and Doxorubicin on DNA Damage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Etopofos and doxorubicin (B1662922) on DNA damage. This compound, a phosphate (B84403) ester prodrug of etoposide (B1684455), and doxorubicin are both potent chemotherapeutic agents that function as topoisomerase II inhibitors.[1][2] However, their mechanisms of inducing DNA damage and the subsequent cellular responses exhibit distinct differences. This guide synthesizes experimental data to objectively compare their performance, offering insights for research and drug development.
Mechanisms of DNA Damage
This compound , once converted to its active form, etoposide, primarily acts by stabilizing the covalent complex between topoisomerase II and DNA.[3] This prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks (DSBs).[3][4] The presence of these DSBs triggers a robust DNA damage response (DDR), often culminating in cell cycle arrest and apoptosis.[5][6]
Doxorubicin exhibits a more multifaceted mechanism of action.[7] While it also functions as a topoisomerase II inhibitor, leading to DSBs, it has two additional significant modes of inducing DNA damage.[4][7] Firstly, doxorubicin intercalates into the DNA, distorting the helical structure and interfering with DNA replication and transcription. Secondly, it undergoes redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to DNA, proteins, and lipids.[7] This ROS production is a key contributor to the cardiotoxicity associated with doxorubicin treatment.
Quantitative Comparison of DNA Damage
The following tables summarize quantitative data from various studies comparing the DNA-damaging effects of etoposide (the active form of this compound) and doxorubicin.
| Parameter | Etoposide | Doxorubicin | Cell Line | Key Findings | Citation |
| DNA Cleavage (at equitoxic levels) | Higher initial cleavage | Lower initial cleavage, but lesions persist and can increase after drug removal | H146 and N592 (SCLC) | Etoposide induces more immediate but reversible DNA breaks, while doxorubicin's damage is more persistent. | [7] |
| γH2AX Foci Formation (Time-dependent) | Significant increase after 0.5h, peaking at 1h | Significant increase between 1h and 2h | Jurkat cells | Etoposide induces a faster DNA damage response compared to doxorubicin. | [8] |
| Apoptosis Induction (Cleaved PARP & Caspase-3) | Dose-dependent increase | Dose-dependent increase | Human ES cell lines | Both drugs induce apoptosis, with varying sensitivity across different cell lines. | [9] |
| Cell Cycle Arrest | Induces a sustained block to S phase entry | Induces a sustained block to S phase entry | Normal human fibroblasts | Both drugs can induce permanent cell cycle arrest in normal cells. | [10] |
Note: this compound is the prodrug of etoposide. The data presented here for etoposide is representative of the activity of this compound following its metabolic conversion.
Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: Treat cells with this compound or doxorubicin at desired concentrations and for specific durations. Harvest and resuspend cells to obtain a single-cell suspension.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like the Olive Tail Moment.[1][11][12]
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
The phosphorylation of the histone variant H2AX on serine 139 (to form γH2AX) is an early cellular response to the formation of DNA DSBs. Detecting γH2AX foci by immunofluorescence is a standard method for quantifying DSBs.
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The resulting fluorescent foci, each representing a DSB, are visualized and counted using a fluorescence microscope.
Protocol Outline:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or doxorubicin.
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cell membranes with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize and count the γH2AX foci per nucleus using a fluorescence microscope.[13][14][15]
Visualizations
Conclusion
Both this compound and doxorubicin are effective inducers of DNA damage, primarily through the inhibition of topoisomerase II. However, their profiles of DNA damage and cellular response differ significantly. Etoposide, the active metabolite of this compound, induces a rapid but more reversible formation of DNA double-strand breaks. In contrast, doxorubicin's DNA damage is more persistent and is augmented by its ability to intercalate into DNA and generate reactive oxygen species. These mechanistic differences likely contribute to their distinct efficacy and toxicity profiles in clinical use. For researchers and drug development professionals, understanding these nuances is crucial for designing rational combination therapies and developing novel anticancer agents with improved therapeutic indices.
References
- 1. The Comet Assay to Determine the Mode of Cell Death for the Ultrasonic Delivery of Doxorubicin to Human Leukemia (HL-60 cells) from Pluronic P105 Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salinomycin sensitizes cancer cells to the effects of doxorubicin and etoposide treatment by increasing DNA damage and reducing p21 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Permanent cell cycle arrest in asynchronously proliferating normal human fibroblasts treated with doxorubicin or etoposide but not camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Western Blot Validation of p53 Activation by Etopofos
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blotting with other common techniques for validating the activation of the tumor suppressor protein p53 in response to the chemotherapeutic agent Etopofos. Detailed experimental protocols and supporting data are presented to aid in experimental design and data interpretation.
Introduction: this compound and p53 Activation
This compound, a phosphate (B84403) ester of etoposide, is a topoisomerase II inhibitor widely used in cancer therapy.[1] Its mechanism of action involves inducing DNA double-strand breaks, which triggers a cellular stress response.[1] A critical component of this response is the activation of the tumor suppressor protein p53, often referred to as the "guardian of the genome."[2][3] In its active state, p53 can halt the cell cycle to allow for DNA repair or, if the damage is irreparable, initiate programmed cell death (apoptosis).[2][4] Therefore, validating p53 activation is a crucial step in assessing the efficacy of DNA-damaging agents like this compound and in the broader context of cancer research and drug development.
The this compound-p53 Signaling Pathway
This compound treatment leads to the accumulation of DNA double-strand breaks. This damage is sensed by upstream kinases, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related protein (ATR).[5] These kinases then phosphorylate and activate downstream checkpoint kinases such as CHK1 and CHK2.[5][6] Activated CHK1/CHK2, in turn, phosphorylate p53 at key serine residues (e.g., Serine 15 and Serine 20).[6][7]
Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2, an E3 ubiquitin ligase.[2][4] Phosphorylation of p53 disrupts the p53-MDM2 interaction, preventing its degradation.[4][5] This leads to the stabilization, accumulation, and activation of p53 in the nucleus, where it functions as a transcription factor to regulate target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[8][9][10]
Western Blotting for p53 Activation Analysis
Western blotting is a cornerstone technique for confirming p53 activation by providing semi-quantitative data on protein accumulation and post-translational modifications, such as phosphorylation, which is a hallmark of its activation.[11]
Experimental Protocol: Western Blot
1. Cell Culture and Treatment:
-
Cell Line: Human osteosarcoma U2OS or breast cancer MCF-7 cells, which express wild-type p53, are suitable models.
-
Culture Conditions: Culture cells to ~70-80% confluency in appropriate media.
-
Treatment: Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound (e.g., 10 µM, 20 µM, 50 µM) for a specified time course (e.g., 6, 12, 24 hours).
2. Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve protein integrity and phosphorylation status.[9]
-
Scrape cell lysates and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies diluted in blocking buffer.
- Target: Rabbit anti-p53 (total) antibody.
- Activation Marker: Rabbit anti-phospho-p53 (Ser15) antibody.
- Loading Control: Mouse anti-GAPDH or anti-β-actin antibody.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[9] Normalize the intensity of the target protein bands (total p53, phospho-p53) to the loading control.
Data Presentation: Expected Results
The following table summarizes hypothetical quantitative data from a Western blot experiment, demonstrating a dose-dependent increase in total p53 and phosphorylated p53 (Ser15) levels in U2OS cells 24 hours after this compound treatment.
| Treatment | Total p53 Level (Fold Change vs. Control) | Phospho-p53 (Ser15) Level (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 | 1.0 |
| This compound (10 µM) | 3.5 | 8.2 |
| This compound (20 µM) | 5.8 | 15.6 |
| This compound (50 µM) | 7.2 | 21.4 |
Comparison with Alternative Methodologies
While Western blotting is a robust method, other techniques can also be employed to assess p53 activation, each with distinct advantages and limitations.
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Flow Cytometry (Intracellular) | Reporter Gene Assay |
| Principle | Immuno-detection of size-separated proteins on a membrane. | Quantitative immuno-detection of protein in a multi-well plate. | Immuno-detection of protein in individual, permeabilized cells. | Measurement of transcriptional activity via a p53-responsive reporter gene (e.g., luciferase). |
| Data Output | Semi-quantitative; provides protein size information. | Quantitative; high-throughput concentration data. | Quantitative; single-cell data, allows for population analysis. | Functional; measures downstream transcriptional activation. |
| Throughput | Low to medium. | High. | High. | High. |
| Pros | - Provides molecular weight confirmation.- Detects post-translational modifications.- Widely established. | - Highly quantitative.- High throughput.- Requires less sample. | - Single-cell resolution.- Can correlate with other markers (e.g., cell cycle). | - Measures functional output.- Highly sensitive. |
| Cons | - Semi-quantitative.- Labor-intensive.- Lower throughput. | - No information on protein size/integrity.- Prone to matrix effects. | - Requires cell permeabilization.- Indirect detection can be less specific. | - Indirect measure of protein activation.- Requires genetically modified cells. |
Conclusion
Western blotting remains a gold-standard technique for the validation of this compound-induced p53 activation. Its unique ability to provide information on both the accumulation of total p53 protein and its activation-specific post-translational modifications (e.g., phosphorylation) makes it an indispensable tool for researchers. While higher-throughput methods like ELISA and flow cytometry offer quantitative advantages for large-scale screening, and reporter assays directly measure transcriptional function, Western blotting provides the detailed molecular insights necessary for mechanistic studies. The choice of methodology should be guided by the specific research question, balancing the need for molecular detail with considerations of throughput and scalability.
References
- 1. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. p53 - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Etopofos and Other Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Etopofos, a phosphate (B84403) ester prodrug of the topoisomerase II inhibitor etoposide (B1684455), is a cornerstone in the treatment of various malignancies. However, the emergence of drug resistance poses a significant clinical challenge, often leading to cross-resistance with other structurally and functionally related anticancer agents. This guide provides an objective comparison of the cross-resistance profiles between this compound (extrapolated from etoposide data) and other key topoisomerase inhibitors, supported by experimental data. Understanding these patterns is crucial for designing effective sequential or combination chemotherapy regimens and for the development of novel therapeutics to overcome resistance.
Quantitative Analysis of Cross-Resistance
The development of resistance to etoposide frequently confers resistance to a spectrum of other topoisomerase inhibitors. The following table summarizes quantitative data on cross-resistance from various studies, primarily presenting the fold-resistance, which is the ratio of the half-maximal inhibitory concentration (IC50) in the resistant cell line to that in the parental, sensitive cell line.
| Resistant Cell Line | Drug Selected For | Etoposide (VP-16) Fold Resistance | Cross-Resistance to Other Topoisomerase Inhibitors | Reference Cell Line |
| HCT116(VP)35 | Etoposide | 9 | Teniposide: 7-foldDoxorubicin (B1662922) (Adriamycin): 6-fold | HCT116 |
| HCT116(VM)34 | Teniposide | 5 | Teniposide: 7-foldDoxorubicin (Adriamycin): 21-fold | HCT116 |
| A549(VP)28 | Etoposide | 8 | Teniposide: 8-foldDoxorubicin (Adriamycin): 3-fold | A549 |
| T47D/ADR | Doxorubicin (Adriamycin) | 5.5 | Doxorubicin (Adriamycin): 4-foldVincristine: 3.5-fold | T47D |
| H69/VP | Etoposide | 9.4 | Doxorubicin (Adriamycin): Cross-resistantTeniposide (VM-26): Cross-resistantCPT-11 (Irinotecan): Cross-resistant | H69/P |
| KB/VP-16 Resistant Lines | Etoposide | 29 - 294 | Doxorubicin: Cross-resistant4'-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA): Cross-resistant | KB |
| INER-37 | Innate Resistance | 34.4 | Teniposide: Increased resistanceDoxorubicin: No cross-resistance | INER-51 |
Mechanisms of Cross-Resistance
The observed cross-resistance patterns are often dictated by the underlying molecular mechanisms of etoposide resistance. Two predominant mechanisms are the overexpression of drug efflux pumps and alterations in the drug's target, topoisomerase II.
Mechanisms of Etoposide Cross-Resistance.
A primary driver of cross-resistance is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene. P-gp is an efflux pump that actively removes a wide range of xenobiotics, including etoposide and other chemotherapeutic agents, from the cell.[1][2] This mechanism can lead to cross-resistance to other topoisomerase II inhibitors like doxorubicin and teniposide, as well as drugs from different classes such as vinca (B1221190) alkaloids (e.g., vincristine).[1][3]
Alterations in the target enzyme, topoisomerase II, represent another significant mechanism. This can involve decreased expression of the enzyme or mutations that reduce its affinity for the drug, thereby preventing the formation of the drug-stabilized cleavable complex.[1][4] This mechanism typically confers resistance to other topoisomerase II-targeting agents. In some instances, cells resistant to topoisomerase II inhibitors have shown cross-resistance to topoisomerase I inhibitors like topotecan (B1662842) and the active metabolite of irinotecan, SN-38, suggesting more complex, multifactorial resistance mechanisms at play.[2]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro studies utilizing cytotoxicity assays to determine the IC50 values of various drugs in sensitive and resistant cancer cell lines.
Establishment of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous or intermittent exposure of a parental cancer cell line to gradually increasing concentrations of the selective agent (e.g., etoposide).
Workflow for Developing Drug-Resistant Cell Lines.
Protocol Outline:
-
Initial Seeding: Plate the parental cancer cell line at a low density.
-
Drug Exposure: Treat the cells with an initial concentration of etoposide, typically near the IC50 value of the parental line.
-
Recovery and Expansion: Culture the surviving cells in drug-containing medium until a stable growth rate is achieved.
-
Dose Escalation: Gradually increase the concentration of etoposide in a stepwise manner.
-
Iterative Selection: Repeat the cycle of drug exposure, recovery, and dose escalation until the desired level of resistance is achieved.
-
Characterization: The resulting resistant cell line is then characterized to confirm the level of resistance and investigate the underlying mechanisms.
Determination of IC50 Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs.
Protocol Outline:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5]
-
Drug Treatment: Expose the cells to a serial dilution of the topoisomerase inhibitors (e.g., etoposide, doxorubicin, topotecan) for a specified period (e.g., 48 or 72 hours).[6] Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to an insoluble formazan (B1609692).[5]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is then determined by plotting a dose-response curve.
Conclusion
The cross-resistance between this compound and other topoisomerase inhibitors is a complex phenomenon driven by various molecular mechanisms. Understanding these patterns through quantitative analysis and detailed experimental investigation is paramount for optimizing cancer chemotherapy. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to overcome drug resistance and improve patient outcomes. Further studies are warranted to explore novel therapeutic strategies, including the use of resistance modulators and combination therapies tailored to specific resistance profiles.
References
- 1. Combined modalities of resistance in etoposide-resistant human KB cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of an etoposide-resistant human small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
- 4. merckmillipore.com [merckmillipore.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
Validating Topoisomerase II Inhibition by Etopofos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etopofos (as its active form, Etoposide) with other key topoisomerase II inhibitors. We present supporting experimental data, detailed protocols for validation assays, and visualizations to clarify the underlying molecular mechanisms and experimental workflows.
This compound is a water-soluble prodrug of Etoposide, a potent inhibitor of topoisomerase II.[1] Upon administration, this compound is rapidly converted to Etoposide by plasma phosphatases. Etoposide then exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase II and DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[2][3] This mechanism makes it a widely used agent in cancer chemotherapy.
Comparative Analysis of Topoisomerase II Inhibitors
To objectively evaluate the efficacy of Etoposide, we compare its inhibitory activity with other well-established topoisomerase II inhibitors: Teniposide (B1684490), Doxorubicin, and Mitoxantrone. The following table summarizes their half-maximal inhibitory concentrations (IC50) from various studies. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Drug | Target | Assay | Cell Line/Enzyme Source | IC50 (µM) | Reference(s) |
| Etoposide | Topoisomerase II | Decatenation | Human Topoisomerase II | ~25-100 | [4] |
| Cleavage | Human Topoisomerase IIα | ~50-100 | [4] | ||
| Cytotoxicity (MTT) | Hep-G2 | 14.72 | [1] | ||
| Teniposide | Topoisomerase II | Cytotoxicity (MTT) | Tca8113 (human tongue squamous carcinoma) | 0.35 mg/L (~0.53 µM) | [5][6] |
| Doxorubicin | Topoisomerase II | Cytotoxicity | Human Melanoma Cell Lines | Variable (resistance dependent) | [5] |
| Mitoxantrone | Topoisomerase II | Decatenation | Human Topoisomerase IIα/β | Not specified | [7] |
| Cytotoxicity (MTT) | B-CLL (B-chronic lymphocytic leukaemia) | 0.7-1.4 µg/mL (~1.5-3.1 µM) | [8] | ||
| PKC Inhibition | - | 8.5 | [9][10] |
Mechanism of Action: Etoposide Signaling Pathway
Etoposide's primary mechanism of action involves the poisoning of topoisomerase II. The following diagram illustrates the key steps in this process.
Caption: Mechanism of this compound/Etoposide Action.
Experimental Protocols for Validation
Validating the inhibition of topoisomerase II by Etoposide and its alternatives typically involves two key in vitro assays: the DNA decatenation assay and the DNA cleavage assay.
Topoisomerase II DNA Decatenation Assay
This assay measures the enzymatic activity of topoisomerase II in decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked circular DNA.[11] Inhibition of this process indicates that the compound interferes with the catalytic cycle of the enzyme.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Test compounds (Etoposide, alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Proteinase K (optional)
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and approximately 200 ng of kDNA.
-
Add varying concentrations of the test compound or vehicle control to the reaction tubes.
-
Initiate the reaction by adding a sufficient amount of human topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye. Proteinase K can be added to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the DNA fragments.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. The degree of inhibition is determined by the reduction in decatenated product.[11][12]
Topoisomerase II-Mediated DNA Cleavage Assay
This assay directly measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.[12] This is the hallmark of topoisomerase II poisons like Etoposide.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Reaction Buffer
-
10 mM ATP solution
-
Test compounds
-
10% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K
-
Agarose
-
TAE or TBE buffer
-
DNA staining agent
Procedure:
-
Prepare reaction mixtures containing 1x Topoisomerase II Reaction Buffer, 1 mM ATP, and supercoiled plasmid DNA.
-
Add varying concentrations of the test compound or vehicle control.
-
Add human topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 10% SDS to trap the covalent enzyme-DNA complexes.
-
Digest the protein by adding Proteinase K and incubating at 37°C for 15-30 minutes.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis.
-
Stain the gel and visualize the DNA bands. An increase in the linear form of the plasmid DNA indicates the stabilization of the cleavage complex.[12]
Experimental Workflow
The following diagram outlines the general workflow for validating topoisomerase II inhibition.
Caption: General workflow for Topo II inhibition assays.
Conclusion
This compound, through its active metabolite Etoposide, is a potent inhibitor of topoisomerase II, a critical enzyme for cell proliferation. The validation of its inhibitory activity, and the comparison with other agents such as Teniposide, Doxorubicin, and Mitoxantrone, relies on well-established in vitro assays like the DNA decatenation and cleavage assays. The data presented in this guide, along with the detailed protocols and workflow diagrams, provide a solid foundation for researchers to objectively evaluate and compare the performance of these important anticancer agents. The choice of a specific topoisomerase II inhibitor for therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, and toxicity profile.
References
- 1. benchchem.com [benchchem.com]
- 2. inspiralis.com [inspiralis.com]
- 3. mdpi.com [mdpi.com]
- 4. Topoisomerase II.etoposide interactions direct the formation of drug-induced enzyme-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin-induced DNA breaks, topoisomerase II activity and gene expression in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Etopofos vs. Etoposide: A Comparative Guide to Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Etopofos (etoposide phosphate) and its active metabolite, etoposide (B1684455). This compound, a water-soluble prodrug, was developed to overcome the solubility issues of etoposide. This guide synthesizes experimental data to highlight the key similarities and differences in their administration, distribution, metabolism, and excretion.
At a Glance: Key Pharmacokinetic Parameters
The table below summarizes the core pharmacokinetic parameters for etoposide following the administration of this compound and etoposide itself, primarily through the intravenous route.
| Pharmacokinetic Parameter | Etoposide (from this compound Administration) | Etoposide (from Etoposide Administration) | Key Insights & References |
| Bioavailability (IV) | ~100% (Rapid and complete conversion to etoposide) | 100% (Direct IV administration) | Intravenous this compound is considered bioequivalent to intravenous etoposide.[1][2][3] |
| Bioavailability (Oral) | Etoposide phosphate (B84403) is undetectable in plasma after oral administration. | Highly variable, ranging from 25% to 75%.[4] | Oral this compound does not offer a significant clinical benefit over oral etoposide.[5][6] |
| Terminal Elimination Half-life (t½) | Approximately 7 hours.[2] | Ranges from 4 to 11 hours.[7][8] | The half-life of etoposide is similar regardless of the initial compound administered.[9] |
| Total Body Clearance (CL) | Approximately 17 mL/min/m².[2] | Ranges from 33 to 48 mL/min or 16 to 36 mL/min/m².[7][8] | Clearance is dose-independent over a range of 100 to 600 mg/m².[7][8] |
| Volume of Distribution at Steady State (Vss) | Approximately 7 L/m².[2] | Ranges from 18 to 29 liters or 7 to 17 L/m².[8] | Etoposide has a wide distribution in the body.[8][10] |
| Protein Binding | Not applicable (rapidly converted) | 97% | Etoposide is highly bound to plasma proteins, mainly albumin.[4][8] |
| Metabolism | Converted to etoposide, which is then metabolized. | Metabolized via O-demethylation (CYP3A4), opening of the lactone ring, and conjugation.[11] | The metabolic pathway for etoposide is the same regardless of the initial drug administered. |
| Excretion | Primarily as etoposide and its metabolites. | 56% of the dose is recovered in urine (45% as unchanged etoposide) and 44% in feces over 120 hours.[7][8][11] | Both renal and nonrenal pathways are significant for etoposide elimination. |
Prodrug Conversion and Bioequivalence
This compound is a phosphate ester prodrug of etoposide. Its primary advantage is its water solubility, which allows for more convenient administration in smaller volumes and at higher concentrations without the need for potentially toxic excipients like polysorbate 80 and ethanol (B145695) that are required for the etoposide formulation.[1][3]
Following intravenous administration, this compound is rapidly and completely converted to etoposide in the plasma by endogenous phosphatases.[1][9][11] This conversion is so efficient that this compound is often undetectable in plasma shortly after infusion.[9] Consequently, the pharmacokinetic profile of etoposide after this compound administration is identical to that of etoposide administered directly.[3] Multiple studies have confirmed the bioequivalence of intravenous this compound and intravenous etoposide.[1][2]
Caption: Conversion of this compound to etoposide.
Experimental Protocols
The data presented in this guide are derived from clinical trials involving human subjects with various malignancies. Below are generalized methodologies employed in these studies.
Pharmacokinetic Analysis of Intravenous this compound and Etoposide
A representative experimental design to establish bioequivalence involves a randomized, crossover study.
-
Patient Population: Adult patients with solid tumors.
-
Drug Administration:
-
Patients are randomized to receive either this compound or etoposide on the first day of treatment.
-
A typical dose is 150 mg/m² of etoposide equivalent, administered as a constant rate intravenous infusion over 3.5 hours.[2]
-
On a subsequent day of the treatment cycle, patients receive the alternate drug formulation.[2]
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points before, during, and after the drug infusion.
-
-
Drug Concentration Analysis:
-
Plasma concentrations of this compound and etoposide are determined using a validated high-performance liquid chromatography (HPLC) assay.[2]
-
-
Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), terminal half-life (t½), clearance (CL), and volume of distribution (Vss) are calculated using noncompartmental methods.[2]
-
-
Bioequivalence Assessment:
-
Bioequivalence is determined by comparing the 90% confidence intervals for the ratios of the geometric means of Cmax and AUC for etoposide following administration of this compound and etoposide. The confidence intervals must fall within the range of 80% to 125%.[2]
-
Signaling Pathway: Mechanism of Action of Etoposide
Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. The following diagram illustrates the mechanism of action.
Caption: Etoposide's mechanism of action.
References
- 1. Clinical and pharmacokinetic overview of parenteral etoposide phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide phosphate: what, why, where, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide - Wikipedia [en.wikipedia.org]
- 5. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. bms.com [bms.com]
- 9. Phase I study of etoposide phosphate (etopophos) as a 30-minute infusion on days 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Etopophos (Etoposide Phosphate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Safety Operating Guide
Proper Disposal of Etopofos: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Etopofos is critical for the protection of laboratory personnel and the environment. As a potent cytotoxic agent, this compound and all materials that come into contact with it must be treated as hazardous waste.[1][2][3] Adherence to institutional, local, and national regulations is mandatory for the disposal of this antineoplastic drug.[1][4] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound waste generated in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with caution. Skin reactions have been reported following accidental exposure.[1][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double gloving is recommended), a laboratory coat, and eye protection.[1][4][6]
-
Exposure Response: In the event of skin or mucosal contact with this compound solutions, immediately wash the affected skin with soap and water, and flush mucous membranes with water.[1][4][5]
This compound Waste Segregation and Containerization
Proper segregation of waste at the point of generation is a crucial first step to ensure safe and compliant disposal.[3] All items contaminated with this compound are considered hazardous and must not be disposed of as regular trash or via wastewater.[2][4]
| Waste Category | Description | Recommended Disposal Container |
| Grossly Contaminated Waste | Unused or expired this compound powder, reconstituted solutions, vials, and items heavily saturated with the drug (e.g., contaminated labware). | Black RCRA hazardous waste container |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty vials, used gloves, gowns, and absorbent pads. | Yellow "Trace Chemotherapy" waste container |
| Sharps Waste | Needles, syringes, and other sharp implements that have come into contact with this compound. | Puncture-resistant sharps container |
| Liquid Waste | Solutions containing this compound, including residual amounts in experimental media. | Designated hazardous chemical waste container |
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
-
Preparation: Ensure all necessary PPE is worn before handling any this compound-contaminated materials.
-
Waste Segregation: At the point of generation, carefully segregate waste into the appropriate categories as outlined in the table above.
-
Containerization:
-
Place grossly contaminated items directly into a designated black RCRA hazardous waste container.[6]
-
Dispose of trace-contaminated materials in a yellow "Trace Chemotherapy" waste container.[6]
-
Immediately place all contaminated sharps into a puncture-resistant sharps container to prevent accidental injury.[6]
-
Collect liquid waste containing this compound in a clearly labeled, leak-proof hazardous chemical waste container.
-
-
Container Management:
-
Do not overfill waste containers. Seal them when they are approximately three-quarters full.[3]
-
Ensure all containers are securely closed and properly labeled with their contents.
-
-
Storage and Pickup:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Follow your institution's specific procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Decontamination of Surfaces and Equipment
Any surfaces or non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
Experimental Protocol: Surface Decontamination
-
Initial Cleaning: Using absorbent pads, gently wipe the contaminated surface to remove any visible spills. Dispose of the pads as hazardous waste.
-
Decontamination: A common practice for decontaminating surfaces exposed to cytotoxic drugs involves a multi-step cleaning process. While specific agents may vary by institution, a general procedure includes:
-
Washing the surface with a detergent solution.
-
Rinsing with water.
-
Wiping with a deactivating agent, such as sodium hypochlorite (B82951) solution, followed by a final rinse.[7] Always consult your institution's approved decontamination procedures.
-
-
Final Wipe-Down: Perform a final wipe-down with 70% isopropyl alcohol to ensure the removal of any residual cleaning agents.
-
Disposal of Cleaning Materials: All wipes, pads, and other materials used for decontamination must be disposed of as trace-contaminated hazardous waste.[2]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Etopofos
Essential protocols for the safe management, use, and disposal of the cytotoxic agent Etopofos are critical for protecting laboratory personnel. This guide provides immediate, actionable safety and logistical information to minimize exposure risk and ensure regulatory compliance.
This compound, a potent antineoplastic drug, is classified as a hazardous substance, recognized as a carcinogen, and poses reproductive risks.[1][2] Adherence to strict safety protocols is therefore mandatory for all personnel involved in its handling. This includes researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment strategy is fundamental to mitigating the risks associated with this compound. The following table summarizes the required PPE for various laboratory activities involving this cytotoxic agent. It is imperative that all PPE meets the American Society for Testing and Materials (ASTM) standards.[3]
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | Double chemotherapy gloves, protective gown. If packaging is damaged, add a respirator (N95 or higher) and eye protection.[3] |
| Preparation and Compounding | Double chemotherapy gloves, disposable gown made of low-permeability fabric, eye protection (goggles or face shield), and a respirator (N95 or higher) within a biological safety cabinet or isolator.[4][5] |
| Administration | Double chemotherapy gloves, disposable gown, and eye protection. Use of Luer-lock fittings and closed-system transfer devices (CSTDs) is strongly recommended to prevent leaks and spills.[6][7] |
| Handling of Waste | Double chemotherapy gloves, disposable gown, and eye protection.[7] |
| Spill Cleanup | Double chemotherapy gloves, disposable gown, eye protection, and a respirator (N95 or higher). A dedicated chemotherapy spill kit must be used.[8][9] |
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of this compound handling. All personnel must receive comprehensive training on these procedures before working with this agent.[6]
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (double gloves and a gown) when unpacking.[3]
-
Store this compound in a designated, clearly labeled, and secure area away from other chemicals.[10] The storage area should be well-ventilated.
2. Preparation:
-
All preparation of this compound solutions must be performed in a dedicated area within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol exposure.[4]
-
Use disposable, plastic-backed absorbent pads to cover the work surface.[6]
-
Employ needleless systems and Luer-lock syringes and fittings to prevent accidental disconnection and leakage.[6]
-
If reconstitution is required, follow the manufacturer's instructions for the specific formulation.[11]
3. Administration in a Research Setting:
-
Ensure all connections in the administration set are secure.
-
Prime intravenous tubing with a non-hazardous solution before adding the this compound-containing solution.
-
Wear full PPE during administration procedures.
Disposal Plan: Managing Contaminated Waste
Proper segregation and disposal of this compound waste are crucial to prevent environmental contamination and accidental exposure.[12] All this compound-contaminated waste is considered hazardous and must be handled accordingly.[13]
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard down the drain.[11][13] |
| Sharps (needles, syringes, etc.) | Place immediately into a designated, puncture-resistant, and leak-proof chemotherapy sharps container.[14] |
| Grossly Contaminated Items (e.g., vials, tubing, heavily soiled PPE) | Place in a designated, leak-proof, and clearly labeled "Chemotherapeutic Waste" or "Cytotoxic Waste" container (often yellow or black).[12][14] These containers are typically incinerated. |
| Trace Contaminated Items (e.g., empty vials, lightly soiled gloves, gowns) | Place in a designated "Trace Chemotherapy Waste" container for incineration. |
| Liquid Waste | Collect in a sealed, leak-proof container clearly labeled as "Liquid Chemotherapeutic Waste." Do not dispose of down the drain.[13] |
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
This comprehensive approach to handling this compound, grounded in robust safety practices and clear operational and disposal plans, is essential for protecting the health of researchers and maintaining a safe laboratory environment.
References
- 1. Etoposide Phosphate | C29H33O16P | CID 6918092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. qualia-bio.com [qualia-bio.com]
- 5. pogo.ca [pogo.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. medicines.org.uk [medicines.org.uk]
- 12. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
